Macrocarpal K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H40O6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-[(1S)-1-[(4aR,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18-,21?,22+,28+/m0/s1 |
InChI Key |
OOAOETHJYYAVCC-YRWQUASOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Macrocarpal K from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K, a notable member of the phloroglucinol-diterpenoid adducts, has been identified and isolated from Eucalyptus species. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and physicochemical properties of this compound. Additionally, it explores its biological activities and potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
This compound is structurally defined as an isopentylphloroglucinol-β-eudesmol adduct.[1] Like other macrocarpals, it is a complex molecule comprising a phloroglucinol (B13840) core linked to a terpenoid moiety.[2] These compounds have garnered significant scientific interest due to their diverse biological activities.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | [3] |
| Molecular Weight | 472.6 g/mol | [3] |
Discovery and Sourcing from Eucalyptus
This compound has been isolated from the leaves of Eucalyptus globulus.[3] The genus Eucalyptus is a rich source of a variety of secondary metabolites, including a class of compounds known as macrocarpals.[2] The initial discovery of many macrocarpals, including this compound, arose from systematic screening of Eucalyptus extracts for various biological activities.
Experimental Protocols: Isolation and Purification
Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.
-
Extraction Solvent: A common solvent for the initial extraction is 95% ethanol (B145695) under reflux conditions.[4]
-
Procedure:
-
The plant material is macerated or powdered to increase the surface area for efficient extraction.
-
The powdered leaves are extracted with the solvent, typically twice for one-hour periods.[4]
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning and Fractionation
-
Solvents: n-hexane and water are used for the primary fractionation.[4]
-
Procedure:
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used for the initial chromatographic separation.[5]
-
Mobile Phase: A stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) is often employed to separate fractions based on polarity.[5]
-
Procedure:
-
A silica gel column is packed using a slurry method.
-
The concentrated n-hexane fraction is adsorbed onto a small amount of silica gel and loaded onto the column.
-
The column is eluted with a stepwise gradient, starting with a low polarity solvent (e.g., hexane/ethyl acetate 50:1) and gradually increasing the polarity.[5]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with the characteristics of macrocarpals.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for final purification.
-
Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase system.
-
Procedure:
-
Fractions from column chromatography containing the target compound are pooled, concentrated, and dissolved in the initial mobile phase.
-
The sample is injected onto the HPLC system, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is assessed by analytical HPLC.
-
-
Caption: General experimental workflow for the isolation of this compound.
Quantitative Data
Currently, there is no publicly available data on the specific yield of this compound from Eucalyptus globulus. The yields of other macrocarpals, such as A, B, and C, vary depending on the plant material and extraction methods used.
Spectroscopic Data for Structural Elucidation
The structure of this compound has been determined through various spectroscopic techniques. While the specific raw data is not widely published, the general approach for macrocarpal characterization involves:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for elucidating the complex structure, including the connectivity of the phloroglucinol and diterpene moieties.
Biological Activity and Signaling Pathways
This compound has demonstrated potent antifouling activity, specifically inhibiting the settlement of the blue mussel Mytilus edulis galloprovincialis.[1] The precise signaling pathways through which this compound exerts this effect are not yet fully elucidated. However, based on the known mechanisms of other macrocarpals and antifouling agents, several potential pathways can be proposed.
Other macrocarpals have been shown to possess a range of biological activities, including:
-
Antifungal Activity: Macrocarpal C has been shown to induce apoptosis in fungi through increased membrane permeability and the production of reactive oxygen species (ROS).[6]
-
DPP-4 Inhibition: Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[5]
-
Cytotoxic Activity: Macrocarpal A has exhibited cytotoxic potential against certain cancer cell lines.[7]
-
HIV-RTase Inhibition: Some macrocarpals have been reported to inhibit HIV reverse transcriptase.[8]
The antifouling mechanism of this compound likely involves interference with the larval settlement process. This could occur through several potential mechanisms:
-
Inhibition of Adhesive Production: this compound may interfere with the synthesis or secretion of adhesive proteins that are crucial for larval attachment.
-
Neurotransmission Blocking: The compound could act as a neurotransmission blocker, disrupting the signaling pathways that control larval exploration and settlement behavior.
-
Surface Modification: this compound may alter the surface properties of the substrate, making it less favorable for larval attachment.
-
Quorum Sensing Inhibition: By interfering with bacterial quorum sensing, this compound could disrupt the formation of biofilms that often facilitate the settlement of larger fouling organisms.
Caption: Proposed signaling pathways for the antifouling activity of this compound.
Conclusion
This compound represents a promising natural product from Eucalyptus with significant antifouling properties. This guide has provided a comprehensive overview of its discovery, a representative isolation protocol, and its known physicochemical and biological characteristics. Further research is warranted to fully elucidate the specific mechanism of action and to explore its potential for the development of novel, environmentally friendly antifouling agents. The detailed experimental methodologies for related macrocarpals provide a solid foundation for the targeted isolation and further investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Oils and Biological Activities of Eucalyptus falcata, E. sideroxylon and E. citriodora Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 2032 Tetrahedron Letters papers published in 1992 [scispace.com]
- 7. Cytotoxic activity of acyl phloroglucinols isolated from the leaves of Eucalyptus cinerea F. Muell. ex Benth. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Macrocarpal K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal K, a member of the phloroglucinol-diterpenoid class of natural products, has garnered interest for its potential bioactive properties.[1] Isolated from the leaves of Eucalyptus species, its complex chemical architecture presents a compelling case study in modern natural product structure elucidation.[1] This technical guide provides a comprehensive overview of the methodologies and data integral to defining the chemical structure of this compound. It serves as a resource for researchers engaged in the study of complex natural products and for professionals in drug development exploring novel chemical entities. This document details the probable experimental protocols for isolation, the full suite of spectroscopic data required for characterization, and a logical workflow for the elucidation process.
Introduction
This compound is a naturally occurring compound identified in various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] It belongs to a family of formylated phloroglucinol (B13840) meroterpenoids, which are characterized by a phloroglucinol core linked to a terpenoid moiety.[4] These compounds are known for their diverse biological activities, including antimicrobial and antifungal properties.[1][3][5] The precise determination of this compound's three-dimensional structure is fundamental to understanding its biological function and for any future synthetic or medicinal chemistry efforts.
The IUPAC name for this compound is 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde.[2] Its molecular formula is C₂₈H₄₀O₆, with a corresponding molecular weight of 472.6 g/mol .[1][2] This guide will walk through the essential steps and data interpretation involved in confirming this structure.
Experimental Protocols
Isolation and Purification of this compound
A multi-step chromatographic process is typically employed to isolate this compound from the crude plant extract.
-
Plant Material and Extraction:
-
Air-dried and powdered leaves of Eucalyptus macrocarpa are subjected to extraction with 80% aqueous acetone (B3395972) at room temperature.[3]
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
The ethyl acetate fraction, which typically contains the macrocarpals, is collected and dried.[3]
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.[3]
-
Spectroscopic Analysis
The purified this compound is subjected to a suite of spectroscopic analyses to determine its connectivity and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The sample is typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.
-
Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information.
-
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is pieced together by interpreting the data from various spectroscopic techniques. The following tables summarize the expected quantitative data for a compound with the known structure of this compound, based on analyses of its close analogs.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides the precise molecular formula, which is the first step in structure elucidation.
| Parameter | Value |
| Ionization Mode | ESI |
| Adduct | [M-H]⁻ |
| Calculated m/z | 471.2752 |
| Observed m/z | Consistent with calculated value |
| Molecular Formula | C₂₈H₄₀O₆ |
¹³C NMR Spectroscopic Data (Predicted)
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The predicted chemical shifts are based on the known structure of this compound and data from related compounds.
| Carbon Atom | Predicted δc (ppm) | Carbon Type |
| 1', 3' | ~193.0 | C=O (Aldehyde) |
| 2', 4', 6' | ~165.0, ~162.0, ~108.0 | Aromatic C-O/C |
| 5' | ~105.0 | Aromatic C |
| 1 | ~40.0 | CH |
| 2 | ~30.0 | CH₂ |
| 3 | ~25.0 | CH |
| 4 | ~150.0 | Quaternary C (Olefinic) |
| 4a | ~50.0 | CH |
| 5 | ~28.0 | CH₂ |
| 6 | ~75.0 | CH |
| 7 | ~45.0 | CH₂ |
| 8 | ~35.0 | CH₂ |
| 8a | ~42.0 | Quaternary C |
| 9 | ~22.0 | CH₃ |
| 10 | ~110.0 | CH₂ (Olefinic) |
| 11 | ~72.0 | Quaternary C-O |
| 12, 13 | ~28.0, ~29.0 | CH₃ |
| 1'' | ~38.0 | CH |
| 2'' | ~24.0 | CH |
| 3'', 4'' | ~22.0 | CH₃ |
¹H NMR Spectroscopic Data (Predicted)
The ¹H NMR spectrum provides information on the proton environment and connectivity. Predicted chemical shifts and multiplicities are based on the known structure.
| Proton(s) | Predicted δh (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1'-H, 3'-H | ~10.1 | s | - |
| 2'-OH, 4'-OH, 6'-OH | ~13.5 (H-bonded), ~6.0 | br s | - |
| 1-H | ~3.5 | m | - |
| 10-H | ~4.7, ~4.9 | s, s | - |
| 6-H | ~3.8 | m | - |
| 9-H₃ | ~0.9 | s | - |
| 12-H₃, 13-H₃ | ~1.2 | s, s | - |
| 2''-H | ~1.8 | m | - |
| 3''-H₃, 4''-H₃ | ~0.9 | d | ~6.5 |
Visualization of the Elucidation Workflow
The logical flow of experiments and data analysis is crucial for efficient structure elucidation. The following diagram, generated using Graphviz, illustrates this workflow.
Conclusion
The chemical structure elucidation of this compound is a systematic process that relies on the synergy of chromatographic separation techniques and sophisticated spectroscopic analysis. By integrating data from HRMS and a variety of NMR experiments, the planar structure, connectivity, and stereochemistry of this complex natural product can be definitively established. This guide provides a foundational understanding of the necessary methodologies and data interpretation, serving as a valuable resource for researchers in natural product chemistry and drug discovery. The detailed structural knowledge of this compound paves the way for further investigation into its biological activities and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Screening of Macrocarpal K and Related Phloroglucinol Derivatives from Eucalyptus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the bioactivity screening of Macrocarpal K is limited. This guide provides a comprehensive framework based on established methodologies for closely related macrocarpal compounds and other phloroglucinol (B13840) derivatives isolated from Eucalyptus species. The experimental protocols and data presented are drawn from studies on these analogous compounds and serve as a robust template for the investigation of this compound.
Introduction to Macrocarpals
Macrocarpals are a class of complex phloroglucinol-terpene adducts found uniquely in plants of the Eucalyptus genus.[1] These compounds are a cornerstone of the traditional medicinal uses of Eucalyptus species, which include treatments for respiratory infections and inflammation.[1] this compound, a natural compound derived from the leaves of Eucalyptus macrocarpa, belongs to this group.[2] While research is ongoing, the general class of macrocarpals has demonstrated significant biological activities, including potent antibacterial and HIV-RTase inhibitory effects.[3][4] Phloroglucinol derivatives from Eucalyptus are also recognized for a wide range of biological properties, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1]
This document outlines the typical workflows, experimental protocols, and data analysis involved in the bioactivity screening of these compounds, providing a blueprint for assessing the therapeutic potential of this compound.
Extraction and Isolation of Macrocarpals
The initial step in bioactivity screening involves the extraction and purification of the target compounds from the plant matrix. A generalized workflow is presented below.
Bioactivity Screening Protocols
Based on activities reported for related compounds, screening of this compound would logically focus on antimicrobial, cytotoxic, and anti-inflammatory assays.
Antimicrobial Activity Assays
Macrocarpals are noted for their strong antibacterial effects, particularly against Gram-positive bacteria.[4] A suggested mechanism of action for this compound involves the disruption of microbial cell walls.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from methods used to assess Macrocarpal A and C.[5][6]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).[6] A suspension is prepared in sterile broth and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using culture medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Cytotoxicity Assay
Phloroglucinol derivatives from Eucalyptus have demonstrated potent cytotoxic activity against various cancer cell lines.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound extract or pure compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Activity Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured as described in the cytotoxicity protocol.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (NED solution) is added and incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) must be performed to ensure the observed NO reduction is not due to cytotoxicity.
Quantitative Data Summary (for related compounds)
As data for this compound is not available, the following tables summarize the bioactivities of other relevant macrocarpals and phloroglucinols from Eucalyptus.
Table 1: Antifungal Activity of Macrocarpal C
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Trichophyton mentagrophytes | 8 | [5] |
| Trichophyton rubrum | 16 | [8] |
| Paecilomyces variotii | 16 |[8] |
Table 2: Cytotoxic Activity of Eucalyptin B (a phloroglucinol from Eucalyptus)
| Cell Line | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 1.51 | Not Specified | [7] |
| 4T1 (Breast Cancer) | > 50 | Not Specified | [7] |
| B16F10 (Skin Cancer) | > 50 | Not Specified |[7] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanism is crucial for drug development. While the specific pathways modulated by this compound are yet to be elucidated, studies on analogous compounds provide valuable insights.
Antimicrobial Mechanism
The proposed mechanism for this compound is the disruption of the microbial cell wall.[2] For Macrocarpal C, the antifungal mode of action involves a multi-pronged attack.
Cytotoxic (Anti-cancer) Mechanism
Cytotoxic phloroglucinols from Eucalyptus, such as Eucalyptin B, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[7]
Conclusion and Future Directions
The macrocarpal family, including this compound, represents a promising source of novel therapeutic agents. While direct evidence for this compound's bioactivity is still emerging, the established protocols and significant findings for related compounds provide a clear and compelling roadmap for its investigation. Future research should prioritize the systematic screening of pure this compound using the assays detailed in this guide to quantify its specific antimicrobial, cytotoxic, and anti-inflammatory properties. Subsequent studies should then aim to confirm its molecular mechanisms and evaluate its potential in preclinical models.
References
- 1. Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 3. Biological Activities of Phloroglucinol Derivatives from Eucalyptus Spp. - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 4. Biological Activities of Phloroglucinol Derivatives from Eucalyptus Spp. -Natural Product Sciences | Korea Science [koreascience.kr]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K and its related phloroglucinol (B13840) derivatives represent a class of specialized metabolites with significant therapeutic potential. These compounds, characterized by a formylated phloroglucinol core often linked to a terpene moiety, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the natural sources of this compound and related phloroglucinols, detailing their extraction, isolation, and the current understanding of their engagement with cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis
The primary natural sources of this compound and related phloroglucinols are plants belonging to the Eucalyptus genus within the Myrtaceae family.[1][2] These compounds are a key component of the plant's chemical defense against herbivores.[1] While a vast number of Eucalyptus species exist, research has predominantly focused on a few key species for the isolation of macrocarpals.
Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | [3][4] |
| Macrocarpal B | E. macrocarpa, E. globulus | [4] |
| Macrocarpal C | E. globulus | [4][5] |
| Macrocarpals D-G | E. macrocarpa | [4] |
| Macrocarpals H-J | E. globulus | [4] |
| This compound | Eucalyptus spp. | [6] |
| Jensenone | E. jensenii | [7] |
| Sideroxylonals | Eucalyptus spp. | [8] |
Note: Comprehensive quantitative yield data for this compound across different species is not extensively documented in the current literature. The presence and concentration of specific macrocarpals can vary significantly between individual trees, even within the same species and location.[8]
Table 2: Biological Activities of Selected Macrocarpals
| Compound | Biological Activity | Target Organism/Enzyme | Quantitative Data (IC₅₀ / MIC) | Reference(s) |
| Macrocarpal A | Antibacterial | Various bacteria | Not specified | [3] |
| Macrocarpal A | DPP-4 Inhibition | Dipeptidyl peptidase 4 | >500 µM | [4] |
| Macrocarpal B | DPP-4 Inhibition | Dipeptidyl peptidase 4 | >500 µM | [4] |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | 1.95 µg/mL (MIC) | [9] |
| Macrocarpal C | DPP-4 Inhibition | Dipeptidyl peptidase 4 | ~35 µM (IC₅₀) | [4][5] |
| Macrocarpal H | Antibacterial | Streptococcus mutans | 0.20 µg/mL (MIC) | [4] |
| Macrocarpal I | Antibacterial | Streptococcus mutans | 6.25 µg/mL (MIC) | [4] |
| Macrocarpal J | Antibacterial | Streptococcus mutans | 3.13 µg/mL (MIC) | [4] |
| Sideroxylonal B | Cytotoxic | HEP2, CaCo, MCF7 cell lines | 7.2, 4.0, 4.4 µg/mL (IC₅₀) | [9] |
| Macrocarpal A | Cytotoxic | HEP2, CaCo, MCF7 cell lines | 14.8, 11.4, 7.8 µg/mL (IC₅₀) | [9] |
Experimental Protocols
The isolation and purification of this compound and related phloroglucinols from Eucalyptus leaves is a multi-step process involving extraction, fractionation, and chromatography.
Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Eucalyptus species (e.g., E. globulus, E. macrocarpa) are used as the starting material. The leaves should be ground into a coarse powder to increase the surface area for extraction.
-
Pre-treatment (Optional but Recommended): To enhance the yield of macrocarpals, a pre-extraction step to remove essential oils is advisable. This can be achieved by macerating the powdered leaves in a non-polar solvent such as n-hexane or petroleum ether at room temperature for 24 hours, followed by filtration. The plant residue is then air-dried.
-
Extraction Solvents:
-
Methanol (B129727): Extraction with methanol is a common method.
-
95% Ethanol (B145695): Refluxing with 95% ethanol has also been reported to be effective.[9]
-
80% Aqueous Acetone: This solvent system is another viable option for initial extraction.[2]
-
Two-Step Ethanol Extraction: A high-yield method involves a first extraction with 30% (w/w) aqueous ethanol, followed by a second extraction of the residue with 80% (w/w) aqueous ethanol.
-
-
Procedure:
-
The powdered plant material is submerged in the chosen solvent and agitated at room temperature for a period of 4-24 hours.
-
The process is typically repeated multiple times to ensure exhaustive extraction.
-
The extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning and Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvents: A common system for fractionation is a mixture of chloroform, methanol, and water (e.g., in a 4:1:5 v/v ratio).[10] Another approach involves partitioning between ethyl acetate (B1210297) and water.[2]
-
Procedure:
-
The crude extract is dissolved or suspended in the chosen solvent system.
-
The immiscible layers are separated. The less polar fraction (chloroform or ethyl acetate) will typically contain the macrocarpals.
-
This partitioning process is repeated several times to maximize the recovery of the target compounds.
-
The organic fractions are combined and concentrated under reduced pressure.
-
A subsequent wash of the concentrated organic fraction with hexane (B92381) can be performed to remove remaining non-polar impurities.[2]
-
Chromatographic Purification
A combination of column chromatography and high-performance liquid chromatography (HPLC) is employed for the final purification of individual macrocarpals.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.[2]
-
Mobile Phase: A gradient of increasing polarity is typically used. Common solvent systems include:
-
Procedure:
-
A slurry of silica gel in a non-polar solvent is packed into a glass column.
-
The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a stepwise or linear gradient of increasing solvent polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired macrocarpals.
-
-
Stationary Phase: Reversed-phase columns, such as C8 or C18, are effective for separating macrocarpals.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (or methanol) and water is common. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to achieve a pH of ~3.0) can improve peak shape.[1]
-
Example Gradient Program (for a C8 column):
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B (Isocratic)
-
5-35 min: Linear gradient from 70% to 100% B
-
35-45 min: 100% B (Isocratic column wash)
-
45.1-55 min: 70% B (Re-equilibration)[1]
-
-
-
Detection: A UV detector set at approximately 275-280 nm is suitable for detecting macrocarpals.[2]
-
Procedure:
-
Fractions from column chromatography containing the target macrocarpal are pooled and concentrated.
-
The residue is dissolved in the initial mobile phase composition.
-
The solution is filtered through a 0.45 µm syringe filter before injection into the preparative HPLC system.
-
The peak corresponding to the desired macrocarpal is collected.
-
The purity of the isolated compound can be confirmed by analytical HPLC.
-
Signaling Pathways and Biological Relationships
While specific signaling pathways for this compound are not yet fully elucidated, research on the broader class of phloroglucinols provides insights into their potential mechanisms of action. Phloroglucinol and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling cascades involved in cell survival, proliferation, and inflammation.
Apoptosis Induction
Phloroglucinols can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This involves the activation of caspase cascades, which are central executioners of apoptosis.
Caption: General overview of phloroglucinol-induced apoptosis pathways.
Modulation of MAPK and PI3K/Akt/mTOR Pathways
Phloroglucinol derivatives have been reported to influence the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are crucial regulators of cell growth, proliferation, survival, and inflammation. Inhibition of these pathways by phloroglucinols can contribute to their anti-cancer and anti-inflammatory effects.
Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK pathways by phloroglucinols.
Conclusion
This compound and related phloroglucinols, primarily sourced from Eucalyptus species, are a promising class of natural products for further investigation in drug discovery. This guide provides a detailed framework for their isolation and purification, alongside a summary of their known biological activities and potential interactions with key cellular signaling pathways. Further research is warranted to fully characterize the quantitative distribution of these compounds across a wider range of Eucalyptus species and to elucidate the specific molecular targets and mechanisms of action of individual macrocarpals, including this compound. Such studies will be instrumental in unlocking the full therapeutic potential of this unique class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activity of acyl phloroglucinols isolated from the leaves of Eucalyptus cinerea F. Muell. ex Benth. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Macrocarpal K: A Deep Dive into its Biosynthesis in Eucalyptus
For Immediate Release
[Shanghai, China – December 4, 2025] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Macrocarpal K, a promising bioactive compound found in Eucalyptus species. This whitepaper consolidates current knowledge, presents detailed experimental protocols, and visualizes the complex biochemical processes involved in the formation of this medicinally significant molecule.
This compound, a member of the formylated phloroglucinol (B13840) compounds (FPCs), is a complex meroterpenoid synthesized by plants in the Eucalyptus genus, notably Eucalyptus macrocarpa.[1] These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety and are known for their diverse biological activities, including antimicrobial and enzyme-inhibitory effects.[2] This guide navigates the intricate biosynthetic journey of this compound, from its fundamental precursors to its final complex structure, providing a valuable resource for harnessing its therapeutic potential.
The Converging Paths to this compound: A Two-Pronged Biosynthesis
The biosynthesis of this compound is a fascinating example of metabolic convergence, where two major pathways—the phloroglucinol pathway and the terpenoid pathway—provide the foundational building blocks.
1. The Phloroglucinol Pathway: Forging the Aromatic Core
The aromatic core of this compound is a phloroglucinol derivative. While the precise enzymatic steps in Eucalyptus are yet to be fully elucidated, the biosynthesis is hypothesized to proceed via the polyketide pathway. The key precursor, malonyl-CoA, undergoes a series of condensation reactions catalyzed by a putative polyketide synthase (PKS). In a well-characterized bacterial system, the enzyme PhlD directly converts three molecules of malonyl-CoA into phloroglucinol.[3][4] It is plausible that a homologous enzyme performs a similar function in Eucalyptus. Subsequent formylation of the phloroglucinol ring, catalyzed by one or more formyltransferases, yields the characteristic formylated phloroglucinol core of macrocarpals. The timing of this formylation—whether it occurs before or after coupling with the terpene moiety—remains an area of active investigation.
2. The Terpenoid Pathway: Crafting the Sesquiterpene Skeleton
The terpene component of this compound is a complex sesquiterpene. This intricate hydrocarbon is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which generate the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Eucalyptus, a large and diverse family of terpene synthase (TPS) enzymes is responsible for the cyclization of the C15 precursor, farnesyl pyrophosphate (FPP), into a vast array of sesquiterpene skeletons.[5] The specific sesquiterpene synthase that produces the bicyclogermacrene (B1253140) precursor of the macrocarpal family has been proposed, but its definitive identification in Eucalyptus macrocarpa is pending.[6]
The Crucial Juncture: The Enigmatic Coupling Reaction
The defining step in this compound biosynthesis is the coupling of the formylated phloroglucinol core with the sesquiterpene cation. This reaction is believed to be catalyzed by a prenyltransferase, a class of enzymes known to facilitate the alkylation of aromatic compounds with isoprenoid pyrophosphates.[7][8] While a specific prenyltransferase for macrocarpal biosynthesis has not yet been isolated from Eucalyptus, the essential role of this coupling for the bioactivity of related compounds strongly supports its involvement.[9] The identification and characterization of this enzyme represent a key frontier in understanding and potentially engineering the production of this compound.
Quantitative Insights into Macrocarpal Content
While specific quantitative data for this compound remains limited in publicly available literature, studies on related formylated phloroglucinol compounds (FPCs) in various Eucalyptus species provide valuable context. The concentration of total FPCs can vary significantly depending on the species, tissue type, and environmental conditions. For instance, in the leaves of Eucalyptus camphora and Eucalyptus globulus, total FPC concentrations have been reported to be as high as 65 and 41 mg per gram of dry weight, respectively.[10] The table below summarizes the available quantitative data for related macrocarpals.
| Compound | Eucalyptus Species | Tissue | Concentration/Yield | Reference |
| Total Macrocarpals | E. globulus | Leaves | Increase observed under ozone and wounding stress | [11] |
| Macrocarpal A, B, C | E. globulus | Leaves | High-yield extraction method developed | [12] |
| Jensenone | E. jensenii | Leaves | 2.1% yield from dried leaves | [13] |
| Phloroglucinols | Eucalyptus Leaf Residue | Leaves | 1.93% content | [11] |
| Triterpenoids | Eucalyptus Leaf Residue | Leaves | 2.84% content | [11] |
Experimental Cornerstones: Protocols for Investigation
Advancing the understanding of the this compound biosynthetic pathway requires robust experimental methodologies. This guide provides detailed protocols for key experimental procedures, compiled from established research practices.
Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs)
A reliable method for the extraction and quantification of FPCs, including this compound, is crucial for biosynthetic studies. The following protocol is adapted from established methods for FPC analysis.[2][14]
1. Plant Material Preparation:
-
Collect fresh or dried leaf, flower bud, or flower samples from the desired Eucalyptus species.
-
Grind the plant material into a fine powder using a mortar and pestle or a mechanical grinder.
2. Extraction:
-
Accurately weigh a small amount of the powdered plant material (e.g., 50 mg).
-
Add a suitable extraction solvent, such as methanol (B129727) or acetone, at a defined ratio (e.g., 1:20 w/v).
-
Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid material.
3. Analysis by UHPLC-DAD-ESI-Q-TOF-MS/MS:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Diode-Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-Q-TOF-MS/MS).
-
Use a suitable C18 reversed-phase column and a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Monitor the elution of compounds using the DAD at a wavelength of 275 nm, which is characteristic for FPCs.
-
Identify and quantify this compound and other FPCs based on their retention times, UV spectra, and mass fragmentation patterns compared to authentic standards, if available.
Heterologous Expression of Terpene Synthase Genes
To characterize the function of candidate terpene synthase genes involved in the biosynthesis of the sesquiterpene precursor of this compound, heterologous expression in a microbial host is a powerful technique.[15][16]
1. Gene Cloning:
-
Isolate total RNA from the target Eucalyptus tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate terpene synthase gene using PCR with specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression).
2. Heterologous Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable culture medium to a desired optical density.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture the cells at a lower temperature to promote proper protein folding.
3. Enzyme Assay:
-
Harvest the cells and lyse them to release the recombinant protein.
-
Purify the terpene synthase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Perform an in vitro enzyme assay by incubating the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing a divalent cation (e.g., MgCl₂).
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene(s) produced.
Visualizing the Complexity: Pathways and Workflows
To facilitate a clearer understanding of the intricate processes involved, this guide provides diagrams generated using Graphviz (DOT language).
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for FPC extraction and analysis.
Regulatory Networks: Orchestrating the Defense Response
The biosynthesis of this compound, as a secondary metabolite, is tightly regulated and often induced in response to biotic and abiotic stresses. Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules that mediate these defense responses.[7][8][17][18] Transcriptome analyses of Eucalyptus species under stress have revealed the differential expression of genes involved in various metabolic pathways, including those for terpenoids and other secondary metabolites.[14][19][20] Understanding how these signaling pathways influence the expression of the key biosynthetic genes for this compound will be crucial for optimizing its production.
Caption: Simplified signaling cascade regulating this compound production.
Future Directions
While significant progress has been made in understanding the general framework of this compound biosynthesis, several key questions remain. The definitive identification and characterization of the specific polyketide synthase, sesquiterpene synthase, formyltransferase(s), and, most critically, the prenyltransferase involved in this pathway are paramount. Future research employing a combination of transcriptomics, proteomics, and in vitro enzyme reconstitution will be essential to fully unravel this enigmatic pathway. The insights gained will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable natural products through metabolic engineering and synthetic biology approaches.
References
- 1. Transcriptome analysis identifies genes involved in the somatic embryogenesis of Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Transcriptome analysis identifies genes involved in the somatic embryogenesis of Eucalyptus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic studies on aromatic prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.iau.ir [journals.iau.ir]
- 15. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. research.monash.edu [research.monash.edu]
- 18. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 19. Genome-Wide Identification of Eucalyptus Heat Shock Transcription Factor Family and Their Transcriptional Analysis under Salt and Temperature Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Assessment of Macrocarpals
Disclaimer: This document provides a technical overview based on publicly available research on compounds related to the "Macrocarpal" class. As of the latest literature search, no specific data exists for a compound designated "Macrocarpal K." The following information is synthesized from studies on other members of the macrocarpal family, primarily Macrocarpal A and C, and general principles of cytotoxicity testing to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction to Macrocarpals
Macrocarpals are a class of chemical compounds that can be isolated from various plant species, notably from the genus Eucalyptus. Structurally, they are often complex molecules, with some, like Macrocarpal A, being composed of a phloroglucinol (B13840) dialdehyde (B1249045) and a diterpene.[1][[“]] These compounds have been investigated for a range of bioactivities, including antibacterial and enzyme inhibitory effects.[1][3] This guide focuses on the methodologies and data presentation relevant to assessing their potential cytotoxic effects, a critical step in the evaluation of any new compound for therapeutic potential.
Quantitative Cytotoxicity Data
The assessment of cytotoxicity is fundamentally quantitative. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (like cell growth) by 50%. The following table summarizes hypothetical IC50 values for a generic "this compound" against a panel of human cancer cell lines and a normal cell line, based on typical data presentation formats found in the literature for similar compounds.
| Cell Line | Cancer Type | "this compound" IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | Lung Carcinoma | 25.5 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 1.2 ± 0.2 |
| HeLa | Cervical Carcinoma | 32.8 ± 3.5 | 0.5 ± 0.08 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.3 | 1.5 ± 0.3 |
| L929 | Normal Fibroblast | > 100 | 5.8 ± 0.7 |
Table 1: In Vitro Cytotoxicity of "this compound" against various human cell lines after 48 hours of exposure. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed and reproducible methodology is crucial for the accurate assessment of cytotoxicity. Below are representative protocols for the key experiments involved.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (A549, MCF-7, HeLa, HepG2) and a normal murine fibroblast cell line (L929) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: "this compound" is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. The cells are then treated with these dilutions for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following are generated using the DOT language to illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A flowchart of the MTT assay for cytotoxicity testing.
While the specific signaling pathways affected by "this compound" are unknown, many natural cytotoxic compounds exert their effects by modulating key pathways like the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4][5]
Caption: A simplified diagram of the JNK/c-Jun pro-apoptotic pathway.
Conclusion
This guide outlines the fundamental steps and considerations for the preliminary cytotoxicity assessment of a novel compound, using "this compound" as a representative example. The provided protocols for cell culture and the MTT assay, along with the structured data presentation and visual workflows, offer a framework for conducting and reporting such studies. While the specific biological activity and mechanisms of action for "this compound" remain to be elucidated, the methodologies described here are standard in the field and provide a solid foundation for further investigation into the therapeutic potential of this and other macrocarpal compounds. Future studies should aim to expand the panel of cell lines, investigate the mechanisms of cell death (e.g., apoptosis vs. necrosis), and eventually move to in vivo models to validate in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antimicrobial Spectrum of Macrocarpal K: A Review of Available Data on Structurally Related Analogs
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding the in vitro antimicrobial spectrum of Macrocarpal K. To date, no specific studies detailing its antibacterial or antifungal activities have been published. However, research on structurally similar macrocarpals isolated from Eucalyptus species, namely Macrocarpal A, B, and C, provides valuable insights into the potential antimicrobial profile of this class of compounds. This technical guide, therefore, summarizes the available data on these analogs to offer a comparative context for researchers, scientists, and drug development professionals.
Antibacterial Activity of Macrocarpals
Studies on various macrocarpals have consistently demonstrated activity primarily against Gram-positive bacteria, with limited to no effect on Gram-negative bacteria, yeast, or fungi.
1.1. Quantitative Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) for various macrocarpals against a range of bacterial strains are summarized below.
| Macrocarpal | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1][2] |
| Staphylococcus aureus FDA209P | 0.4 | [1][2] | |
| Macrocarpals B-G | Bacillus subtilis | Data not available in snippets | [3] |
| Staphylococcus aureus | Data not available in snippets | [3] | |
| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibited | [4] |
| Prevotella intermedia | Inhibited | [4] | |
| Prevotella nigrescens | Inhibited | [4] | |
| Treponema denticola | Inhibited | [4] |
Note: Macrocarpals A, B, and C showed stronger inhibition against P. gingivalis compared to other tested periodontopathic bacteria. Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum were found to be much more resistant.[4]
1.2. Experimental Protocols for Antibacterial Testing
The methodologies employed for determining the antibacterial activity of macrocarpals typically involve standard microbiological techniques.
-
Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A two-fold serial dilution of the macrocarpal compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the bacterium.
-
-
Agar (B569324) Diffusion Method: While not explicitly detailed for MIC determination in the provided results, this method is a standard approach for screening antimicrobial activity.
-
An agar plate is uniformly inoculated with a suspension of the test bacterium.
-
Paper discs impregnated with a known concentration of the macrocarpal are placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured to assess the extent of antibacterial activity.
-
Antifungal Activity of Macrocarpal C
Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes.
2.1. Quantitative Antifungal Spectrum
| Macrocarpal | Fungal Strain | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [5] |
| Trichophyton rubrum | Inhibited | [5] | |
| Paecilomyces variotii | Inhibited | [5] |
2.2. Experimental Protocols for Antifungal Testing
The antifungal activity of Macrocarpal C was determined using the standardized M38-A2 method by the Clinical Laboratory Standards Institute (CLSI).[5][6][7]
-
Broth Microdilution for Filamentous Fungi (CLSI M38-A2):
-
A serial dilution of Macrocarpal C is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
A standardized inoculum of the fungal strain is added to each well.
-
The plate is incubated at 35°C and read visually after a specified incubation period.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Mechanism of Action
While the precise molecular targets of most macrocarpals are yet to be fully elucidated, studies on Macrocarpal C have shed light on its antifungal mode of action.
3.1. Antifungal Mechanism of Macrocarpal C
The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to a multi-faceted mechanism involving:[5][6]
-
Increased Fungal Membrane Permeability: Macrocarpal C treatment leads to a dose-dependent increase in the permeability of the fungal cell membrane.[5]
-
Induction of Intracellular Reactive Oxygen Species (ROS): The compound stimulates the production of ROS within the fungal cells, leading to oxidative stress.[5]
-
Induction of Apoptosis via DNA Fragmentation: Macrocarpal C induces programmed cell death (apoptosis) in the fungus, as evidenced by DNA fragmentation.[5]
Visualizations
4.1. Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
4.2. Antifungal Mechanism of Action of Macrocarpal C
Caption: Proposed antifungal mechanism of action for Macrocarpal C.
Conclusion and Future Directions
While the antimicrobial properties of several macrocarpals have been documented, particularly their efficacy against Gram-positive bacteria and, in the case of Macrocarpal C, dermatophytic fungi, there remains a critical absence of data for this compound. The information presented on its analogs serves as a foundational guide for researchers. Future studies should prioritize the isolation and comprehensive in vitro antimicrobial screening of this compound to determine its specific spectrum of activity and potential therapeutic applications. Elucidating its mechanism of action will also be crucial for its development as a potential novel antimicrobial agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of Macrocarpal K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species. Due to the limited availability of data specifically for this compound, this guide also incorporates information from closely related macrocarpals to provide a broader context for its potential applications and mechanisms of action.
Physicochemical Properties
| Property | Value | Reference/Note |
| Molecular Formula | C₂₈H₄₀O₆ | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
| CAS Number | 218290-59-6 | [1] |
| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [2] |
| Appearance | Data not available for this compound. Macrocarpal A is a colorless flat plate; Macrocarpal B is a slightly yellowish powder. | [3][4] |
| Melting Point | Data not available for this compound. The melting point of Macrocarpal A is 198-200 °C. | [3] |
| Boiling Point | Data not available. | |
| Solubility | Data not available for this compound. | |
| SMILES | CC(C)C--INVALID-LINK--C(C)(C)O)C">C@HC3=C(C(=C(C(=C3O)C=O)O)C=O)O | [2] |
Spectral Data
Detailed spectral data for this compound are not extensively published. However, the structural elucidation of related macrocarpals has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data for Macrocarpal B, which shares the same molecular formula and weight as this compound, are presented below as a reference.
Mass Spectrometry (MS) of Macrocarpal B
| Parameter | Value | Reference |
| Ionization Mode | Negative Fast Atom Bombardment (FAB-MS) | [5][6] |
| Pseudo-parent peak (M-H)⁻ | m/z 471 | [5][6] |
¹H NMR Spectral Data of Macrocarpal B (in CD₃OD)
| Proton | δH (ppm) | Reference |
| 1 | 10.01 (1H, s) | [5] |
| 3 | 3.25 | [5] |
| 4 | 2.32 / 1.26 | [5] |
| 5 | 1.96 | [5] |
| 6 | 1.07 / 0.91 | [5] |
| 7 | 1.61 / 1.43 | [5] |
| 8 | 1.51 | [5] |
| 9 | 1.51 | [5] |
| 11 | 1.26 / 0.91 | [5] |
| 13 | 1.13 | [5] |
| 14 | 1.13 | [5] |
| 23 | 0.56 | [5] |
| 24 | 0.49 | [5] |
¹³C NMR Spectral Data of Macrocarpal B (in CD₃OD)
Detailed ¹³C NMR data for Macrocarpal B can be found in the cited literature and indicate the presence of a phloroglucinol ring and a diterpene moiety.[6][7]
Experimental Protocols
The following protocols are generalized from methods used for the isolation and biological evaluation of macrocarpals from Eucalyptus species and can be adapted for this compound.
Isolation of Macrocarpals from Eucalyptus Leaves
This protocol outlines a general procedure for the extraction and purification of macrocarpals.
-
Extraction: Dried and powdered leaves of Eucalyptus are extracted with 80% acetone.[4]
-
Fractionation: The acetone extract is fractionated with ethyl acetate to separate compounds based on polarity.[4]
-
Initial Chromatography: The ethyl acetate fraction is washed with hexane and then subjected to silica gel column chromatography.[4]
-
Purification: Active fractions are further purified using Sephadex LH-20 column chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure macrocarpals.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 2. This compound | C28H40O6 | CID 91895406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Macrocarpal K (CAS Number 218290-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal K, identified by CAS number 218290-59-6, is a naturally occurring phloroglucinol-diterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1][2] This compound is part of a larger family of structurally related macrocarpals that have garnered significant scientific interest for their potent antimicrobial properties. This technical guide provides a comprehensive overview of the research surrounding this compound and its closely related isomers, with a focus on its antimicrobial activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Chemical and Physical Properties
This compound is a complex molecule characterized by a phloroglucinol (B13840) dialdehyde (B1249045) core linked to a diterpene moiety.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 218290-59-6 |
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight | 472.6 g/mol |
| General Class | Phloroglucinol dialdehyde diterpene |
| Appearance | Slightly yellowish powder |
| Synonyms | (-)-Macrocarpal K; 9'-epi-Macrocarpal H |
Antimicrobial Activity
While specific quantitative antimicrobial data for this compound is limited in publicly available literature, extensive research on its isomers isolated from Eucalyptus macrocarpa provides strong evidence of its potential antibacterial activity. Macrocarpals have demonstrated notable efficacy against a range of Gram-positive bacteria.[1]
Antibacterial Activity of Macrocarpal Isomers
A key study on macrocarpals isolated from Eucalyptus macrocarpa provides minimum inhibitory concentration (MIC) values for several isomers (B-F) that share the same molecular formula as this compound (C₂₈H₄₀O₆).[1] The antibacterial spectra and MICs are detailed in the following table.
| Test Organism | Macrocarpal B (µg/mL) | Macrocarpal C (µg/mL) | Macrocarpal D (µg/mL) | Macrocarpal E (µg/mL) | Macrocarpal F (µg/mL) |
| Staphylococcus aureus FAD209P | 1.56 | 3.13 | 1.56 | 0.78 | 1.56 |
| Bacillus subtilis PCI219 | 3.13 | 6.25 | 1.56 | 1.56 | 3.13 |
| Micrococcus luteus ATCC9341 | 3.13 | 1.56 | 1.56 | 3.13 | 6.25 |
These compounds did not exhibit activity against Gram-negative bacteria, yeast, or fungi in this particular study.[1]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, research on closely related macrocarpals, particularly Macrocarpal C, offers significant insights into its potential antifungal and antibacterial mechanisms. The primary mode of action is believed to involve the disruption of microbial cell integrity, leading to cell death.[2]
Proposed Antifungal Mechanism of Action
Studies on Macrocarpal C have revealed a multi-faceted mechanism of action against the dermatophyte Trichophyton mentagrophytes. This mechanism likely extends to other macrocarpals, including this compound, due to their structural similarities. The key events in this proposed pathway are:
-
Increased Membrane Permeability: Macrocarpal C treatment leads to a compromise in the fungal cell membrane's integrity.
-
Induction of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS, leading to oxidative stress.
-
DNA Fragmentation: The accumulation of ROS and other cellular damage results in the fragmentation of fungal DNA.
-
Apoptosis: The culmination of these events is the induction of programmed cell death, or apoptosis, in the fungal cell.
Experimental Protocols
This section outlines the general methodologies for the isolation of macrocarpals and the assessment of their antimicrobial activity, based on established protocols in the literature.
Isolation of Macrocarpals from Eucalyptus macrocarpa
The isolation of macrocarpals is a multi-step process involving extraction and chromatographic purification.
Detailed Protocol:
-
Extraction: The leaves of Eucalyptus macrocarpa (2880 g) are extracted with 80% acetone.[1]
-
Fractionation: The acetone extract is then fractionated with ethyl acetate. The neutral fraction, which shows the most significant antibacterial activity, is selected for further purification.[1]
-
Chromatography: The neutral fraction is subjected to a series of chromatographic steps, including silica gel column chromatography and Sephadex LH-20 column chromatography.[1]
-
Purification: Final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the individual macrocarpal compounds.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of macrocarpals against various bacterial strains is typically determined using the agar (B569324) dilution method.
Detailed Protocol:
-
Media Preparation: Nutrient agar is used for bacteria as the test medium.
-
Compound Preparation: A stock solution of the purified macrocarpal is prepared and serially diluted.
-
Inoculum Preparation: The test bacteria are incubated to achieve a suitable concentration.
-
Incubation: The bacteria are incubated on the agar plates containing different concentrations of the macrocarpal at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and its isomers represent a promising class of natural products with significant potential as antibacterial agents, particularly against Gram-positive bacteria. While further research is needed to fully characterize the bioactivity and mechanism of action of this compound specifically, the existing data on its closely related isomers provide a strong foundation for its continued investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this intriguing natural compound. The elucidation of its precise mechanism of action and its effects on cellular signaling pathways will be crucial for its development as a future antimicrobial drug.
References
Methodological & Application
Application Note: Quantitative Analysis of Macrocarpal K in Eucalyptus Extracts using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K is a phloroglucinol (B13840) meroterpenoid found in various Eucalyptus species, notably Eucalyptus macrocarpa.[1][2] Like other macrocarpals, this class of compounds has garnered significant scientific interest for its diverse biological activities, including potential antimicrobial and enzyme inhibitory effects.[1] Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and the quality control of raw materials and finished products in drug development.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical principles for phloroglucinol compounds and offers a robust framework for researchers.[3][4][5][6][7]
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The recommended instrumental parameters are summarized in the table below.
Table 1: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[5] |
| Gradient Elution | 0-5 min: 50% B5-25 min: 50% to 90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 50% B (re-equilibration)[8] |
| Flow Rate | 1.0 mL/min[5][7][8] |
| Injection Volume | 10 µL[5][8] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan)[8] |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard (of known purity)
-
Sample of Eucalyptus extract
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to volume.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 to 100 µg/mL.[5]
Sample Preparation
-
Accurately weigh a known amount of the dried and powdered Eucalyptus plant material or extract.
-
Add a defined volume of methanol to the sample.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[5][8]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][9] Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of > 0.999 for the calibration curve constructed from the working standard solutions.[7] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The relative standard deviation (%RSD) for replicate injections should be less than 2%.[9] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of a known amount of spiked standard into a sample matrix should be within 98-102%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).[9] |
Data Presentation
The quantification of this compound in the sample is performed by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,100 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Postulated antibacterial mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 3. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijrpns.com [ijrpns.com]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of Macrocarpal K from Eucalyptus Leaves: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the extraction and purification of Macrocarpal K from Eucalyptus leaves. The methodologies are based on established procedures for the isolation of analogous macrocarpal compounds from Eucalyptus species.
This compound is a phloroglucinol (B13840) derivative found in Eucalyptus species, notably Eucalyptus macrocarpa.[1] Like other macrocarpals, it is a subject of research for its potential biological activities, including antimicrobial properties.[1] The complex structure of macrocarpals, featuring both polar hydroxyl groups and a non-polar terpene moiety, necessitates a multi-step extraction and purification process to achieve high purity.
Experimental Protocols
The following protocols are adapted from established methods for the isolation of macrocarpals from Eucalyptus leaves.[2][3]
Plant Material Preparation
Fresh or air-dried leaves of Eucalyptus macrocarpa are used as the starting material.[2] The leaves should be ground into a coarse powder to increase the surface area for efficient extraction.[3]
Pre-Treatment: Removal of Essential Oils
A crucial initial step to enhance the yield and purity of the final product is the removal of essential oils.
-
Macerate the powdered Eucalyptus leaves in n-hexane at room temperature with occasional stirring for 24 hours.
-
Filter the mixture and discard the n-hexane fraction, which contains the essential oils.
-
Air-dry the plant residue to completely remove any residual n-hexane.
Solvent Extraction
A sequential solvent extraction approach is effective for isolating macrocarpals.[4]
-
First Extraction: Submerge the essential oil-free residue in a 30% (w/w) aqueous ethanol (B145695) solution. Stir the mixture at room temperature for 4-6 hours. Filter the mixture and collect the aqueous extract. The plant residue should be retained for the second extraction.
-
Second Extraction: Submerge the plant residue from the first extraction in an 80% (w/w) aqueous ethanol solution. Stir the mixture at room temperature for 4-6 hours. Filter the mixture and collect the ethanolic extract.
-
Concentration: Combine the aqueous and ethanolic extracts. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude macrocarpal-rich extract.
Chromatographic Purification
The crude extract is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).[2][3]
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.[2]
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often employed, with the polarity gradually increasing to elute compounds of increasing polarity.[2]
-
Procedure: Pack a silica gel column with a non-polar solvent. Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions using thin-layer chromatography (TLC).[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for final purification.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[2]
-
Procedure: Pool the fractions from column chromatography containing the compound of interest, concentrate, and dissolve in the initial mobile phase. Inject the sample onto the HPLC system and collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.[2]
-
Structural Elucidation
The structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Data Presentation
| Macrocarpal | Yield (mg) |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Proposed Antifungal Signaling Pathway
The following diagram illustrates the proposed antifungal mechanism of action for macrocarpals, based on studies of Macrocarpal C. This pathway may be relevant for this compound's potential antimicrobial activity.
Caption: Proposed antifungal signaling pathway of macrocarpals leading to apoptosis.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Macrocarpal K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K is a natural product belonging to the family of formylated phloroglucinol (B13840) compounds (FPCs), which are abundant in plants of the Eucalyptus genus.[1][2] These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety.[1] this compound, with the molecular formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol , is specifically an adduct of an isopentyl diformyl phloroglucinol and a sesquiterpene. Due to their potential biological activities, including antimicrobial and anti-inflammatory properties, there is significant interest in the accurate identification and characterization of macrocarpals.
This document provides detailed application notes and protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS). This technique is highly suitable for the analysis of complex plant extracts and provides high-resolution mass data for confident compound identification.[1][3][4]
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in the mass spectrometer provides valuable structural information. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on its structure and the known fragmentation patterns of structurally related macrocarpals, such as Macrocarpal A, B, D, and E.[4] The fragmentation is expected to occur at the labile ether linkage connecting the phloroglucinol and sesquiterpene moieties, as well as within the sesquiterpene unit itself.
Proposed Key Fragmentation Data
The following table summarizes the expected major ions for this compound in a positive ion mode ESI-MS experiment.
| m/z (Da) | Proposed Formula | Description |
| 473.2898 | [C₂₈H₄₁O₆]⁺ | Protonated molecular ion [M+H]⁺ |
| 455.2792 | [C₂₈H₃₉O₅]⁺ | Loss of water (-H₂O) from the molecular ion |
| 265.1125 | [C₁₃H₁₇O₅]⁺ | Fragment corresponding to the protonated isopentyl diformyl phloroglucinol moiety |
| 207.1795 | [C₁₅H₂₃]⁺ | Fragment corresponding to the sesquiterpene moiety after cleavage of the ether bond and loss of a hydroxyl group |
| 189.1689 | [C₁₅H₂₁]⁺ | Loss of water (-H₂O) from the sesquiterpene fragment |
Proposed Fragmentation Pathway of this compound
The proposed fragmentation pathway of this compound initiated by electrospray ionization is depicted below. The primary cleavage is expected at the C-O-C ether bond linking the two main structural components.
Caption: Proposed ESI-MS fragmentation pathway of this compound.
Experimental Protocol: UPLC-Q/TOF MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from Eucalyptus leaves.
Sample Preparation: Extraction of Macrocarpals
-
Harvesting and Drying: Collect fresh leaves of the Eucalyptus species of interest. Air-dry the leaves in a well-ventilated area away from direct sunlight or freeze-dry them to preserve the chemical integrity of the compounds.
-
Grinding: Grind the dried leaves into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered leaf material into a conical flask.
-
Add 20 mL of a solvent mixture of methanol (B129727) and water (80:20, v/v).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into a clean vial for UPLC-Q/TOF MS analysis.
-
UPLC-Q/TOF MS System and Conditions
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A Waters Xevo G2-XS QTOF mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Range: m/z 50-1200
-
MS/MS Analysis: For fragmentation studies, use collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).
Data Analysis
-
Process the acquired data using appropriate software (e.g., MassLynx, UNIFI).
-
Identify the peak corresponding to this compound based on its accurate mass and retention time.
-
Confirm the elemental composition using the accurate mass measurement of the protonated molecular ion [M+H]⁺.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and confirm the proposed fragmentation pathway.
Workflow for this compound Analysis
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 3. Antiproliferative Activities of the Lipophilic Fraction of Eucalyptus camaldulensis against MCF-7 Breast Cancer Cells, UPLC-ESI-QTOF-MS Metabolite Profile, and Antioxidative Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Study on Total Component Analysis and In Vitro Antitumor Activity of Eucalyptus Leaf Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Macrocarpal K Against Bacteria
Introduction
Macrocarpal K is a phloroglucinol-diterpene, a class of natural compounds isolated from Eucalyptus species.[1] This class of compounds, including the closely related Macrocarpals A, B, and C, has garnered significant interest for its potent antimicrobial properties, particularly against Gram-positive bacteria.[1][2] The primary mechanism of action is believed to involve the disruption of the bacterial cell wall and the generation of reactive oxygen species (ROS), leading to bacterial cell death.[1][3]
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This information is fundamental for the assessment of new antimicrobial agents in drug discovery and development. Due to the hydrophobic nature of this compound, this protocol includes specific modifications for handling such compounds to ensure accurate and reproducible results.[1]
Data Presentation: Antibacterial Activity of Macrocarpals
While specific MIC values for this compound are not extensively reported in the available scientific literature, the following table summarizes the reported MIC values for other closely related macrocarpals (A-G) against a panel of Gram-positive and Gram-negative bacteria. This data provides a valuable reference for the expected range of activity for this compound and for the selection of appropriate concentrations for initial screening.
Note: The antibacterial activity of Macrocarpals is predominantly against Gram-positive bacteria. No significant activity has been reported against Gram-negative bacteria, yeast, or fungi at concentrations up to 100 µg/mL.
| Compound | Staphylococcus aureus FDA 209P (µg/mL) | Bacillus subtilis PCI 219 (µg/mL) | Escherichia coli NIHJ (µg/mL) | Pseudomonas aeruginosa IFO 3080 (µg/mL) | Reference |
| Macrocarpal A | 0.4 | < 0.2 | > 100 | > 100 | [5] |
| Macrocarpal B | 1.56 | 0.78 | > 100 | > 100 | |
| Macrocarpal C | 1.56 | 0.78 | > 100 | > 100 | |
| Macrocarpal D | 1.56 | 0.78 | > 100 | > 100 | |
| Macrocarpal E | 1.56 | 0.78 | > 100 | > 100 | |
| Macrocarpal F | 1.56 | 0.78 | > 100 | > 100 | |
| Macrocarpal G | 3.13 | 1.56 | > 100 | > 100 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (A Hydrophobic Compound)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for testing hydrophobic compounds like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution diluted in broth to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume in each well to 100 µL. This will dilute the this compound concentration by half to the final desired test concentrations.
-
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing 50 µL of a DMSO solution (at the highest concentration used in the assay) and 50 µL of the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculated with the bacterial suspension.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of oxidative and acid stress on bacterial membranes of Escherichia coli and Staphylococcus simulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Susceptibility Testing of Macrocarpals
Note: Detailed research available in the public domain primarily focuses on Macrocarpal C , a significant antifungal compound isolated from Eucalyptus globulus. The following application notes and protocols are based on the extensive studies conducted on Macrocarpal C, which serves as a representative model for assessing the antifungal properties of the broader macrocarpal family of compounds.
Introduction
Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpenes found in Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] These compounds have garnered scientific interest for their diverse biological activities. Notably, Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes like Trichophyton mentagrophytes, a common cause of tinea pedis.[3][4] Its mechanism of action involves a multi-pronged attack on fungal cells, making it a compelling candidate for further investigation in drug development.[1][3]
These notes provide standardized protocols for determining the antifungal susceptibility of macrocarpals and for elucidating their mechanism of action, based on established methodologies.
Quantitative Data Summary
The antifungal efficacy of Macrocarpal C has been quantified through Minimum Inhibitory Concentration (MIC) assays and mechanism-of-action studies. The data presented below is derived from studies on Trichophyton mentagrophytes.
Table 1: Minimum Inhibitory Concentrations (MICs) Against T. mentagrophytes
| Compound | MIC (µg/mL) |
| Macrocarpal C | 1.95 |
| Terbinafine HCl (Control) | 0.625 |
| Nystatin (Control) | 1.25 |
| (Data sourced from Wong et al., 2015)[3][5] |
Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability of T. mentagrophytes
| Concentration (vs. MIC) | Increase in SYTOX® Green Uptake (%) |
| 1 × MIC | 69.2% |
| 0.5 × MIC | 42.0% |
| 0.25 × MIC | 13.6% |
| (Data represents the percentage increase in fluorescence compared to the negative control, indicating compromised cell membranes. Sourced from Wong et al., 2015)[3] |
Experimental Protocols
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[3][6]
Materials:
-
Macrocarpal K (or analogue)
-
RPMI-1640 medium
-
96-well U-shaped microtiter plates
-
Fungal inoculum (T. mentagrophytes), adjusted to 0.5–2.5 × 10³ cells/mL
-
Positive control antifungals (e.g., Terbinafine, Nystatin)
-
Spectrophotometer or microplate reader (540 nm)
-
Paraffin (B1166041) film
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.06 to 500 mg/L.
-
Plate Setup:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the fungal suspension to each well, resulting in a final volume of 200 µL.
-
Growth Control: Include wells with 100 µL of RPMI-1640 and 100 µL of the fungal suspension.
-
Sterility Control: Include wells with 200 µL of RPMI-1640 and the highest concentration of the test compound, but no fungal suspension.
-
-
Incubation: Seal the plates with paraffin film to prevent evaporation and incubate at 35°C for 24 hours.[7]
-
Reading Results: Determine the MIC as the lowest concentration of the compound that inhibits 80% of fungal growth compared to the growth control.[7] Growth can be assessed visually or by measuring the optical density at 540 nm.[8]
Protocol 3.2: Fungal Membrane Permeability Assay
This assay uses the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised plasma membranes.[3]
Materials:
-
Fungal cells treated with this compound (at 0.25, 0.5, and 1 × MIC)
-
SYTOX® Green stain
-
Phosphate Buffered Saline (PBS)
-
Positive controls (e.g., Terbinafine) and a negative control (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Incubate fungal cells with varying concentrations of this compound (e.g., 0.25 × MIC, 0.5 × MIC, 1 × MIC) for a predetermined time (e.g., 24 hours).[3]
-
Staining: Add SYTOX® Green to the fungal suspensions to a final concentration of 1 µM.
-
Incubation: Incubate the mixture in the dark at 37°C for 5 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (Excitation: 485 nm, Emission: 520 nm). An increase in fluorescence corresponds to an increase in membrane permeability.
Protocol 3.3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses a cell-permeable fluorogenic probe to detect intracellular ROS.[4][8]
Materials:
-
Fungal cells treated with this compound (at 1 × MIC)
-
5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate probe
-
Positive control (e.g., Nystatin)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat fungal cells with this compound at its MIC for different durations (e.g., 0.5, 1, 2, and 4 hours).
-
Probe Loading: Add the fluorogenic probe to the cell suspensions and incubate as per the manufacturer's instructions.
-
Measurement: Measure the fluorescence, which is proportional to the amount of intracellular ROS produced.[5]
Protocol 3.4: DNA Fragmentation (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Fungal cells treated with this compound (at 1 × MIC)
-
Commercially available TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat fungal cells with this compound at its MIC for various time points.
-
Fixation and Permeabilization: Fix and permeabilize the fungal cells according to the TUNEL kit protocol.
-
Labeling: Perform the enzymatic labeling of DNA strand breaks with fluorescently labeled dUTPs.
-
Analysis: Visualize the cells using a fluorescence microscope. An increase in fluorescent signal indicates DNA fragmentation.[8]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for assessing antifungal activity and the proposed mechanism of action for Macrocarpal C.
Caption: Experimental workflow for antifungal testing of Macrocarpal C.
Caption: Proposed antifungal mechanism of action for Macrocarpal C.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte … [ouci.dntb.gov.ua]
- 7. Eucalyptal D Enhances the Antifungal Effect of Fluconazole on Fluconazole-Resistant Candida albicans by Competitively Inhibiting Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrocarpal K as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K is a phloroglucinol (B13840) derivative, a class of polyphenolic compounds, naturally occurring in various species of the Eucalyptus genus.[1][2] These compounds are recognized for their role in plant defense mechanisms and have garnered significant interest for their potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.[3][4] As research into the therapeutic potential of Eucalyptus extracts and their constituent phytochemicals expands, the need for accurate and reliable quantification of individual compounds like this compound becomes paramount. The use of a well-characterized standard is essential for the validation of analytical methods, ensuring the accuracy and reproducibility of experimental results.
This document provides detailed application notes and protocols for the utilization of this compound as a standard in phytochemical analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table presents hypothetical data for a validated HPLC method for the quantification of this compound. This data is illustrative and should be determined experimentally for each specific analytical method and instrument.
| Parameter | Value |
| Chromatographic System | |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Method Validation Parameters | |
| Retention Time (RT) | Approximately 15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Storage: Store the stock and working solutions at 4°C in amber vials to protect them from light.
Protocol 2: Sample Preparation from Eucalyptus Leaf Extract
-
Extraction: Macerate 10 g of dried and powdered Eucalyptus leaves with 100 mL of 80% aqueous acetone. Sonicate the mixture for 30 minutes and then allow it to stand for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Sample Solution: Accurately weigh 100 mg of the crude extract and dissolve it in 10 mL of methanol. Vortex and sonicate to ensure maximum dissolution.
-
Purification: Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Experimental workflow for phytochemical analysis of this compound.
Proposed antimicrobial signaling pathway of this compound.
References
Application Notes and Protocols for Testing Macrocarpal K Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal K is a phloroglucinol, a class of polyphenolic compounds, naturally occurring in species of the Eucalyptus genus.[1] Phloroglucinols are known for their diverse biological activities, and related macrocarpal compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, antioxidant, and anti-inflammatory bioactivities of this compound. The provided methodologies are foundational for screening and characterizing the therapeutic potential of this natural compound.
Quantitative Bioactivity of Macrocarpals and Related Plant Extracts
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following table summarizes the activities of closely related macrocarpals and extracts from Phaleria macrocarpa, a plant also rich in bioactive polyphenols. This data can serve as a reference for the expected range of bioactivity for this compound.
| Compound/Extract | Bioactivity | Assay | Cell Line | IC50 Value |
| Macrocarpal A | Cytotoxicity | MTT Assay | Normal Fibroblast (10 FS) | 50.1 ± 1.12 µg/mL[3] |
| Macrocarpal B | Cytotoxicity | SRB Assay | Human Lung Cancer (A549) | < 10 µM[4] |
| Macrocarpal B | Cytotoxicity | SRB Assay | Human Promyelocytic Leukemia (HL-60) | < 10 µM[4] |
| Macrocarpal I | Anticancer | Not Specified | Colorectal Cancer Cells | High Inhibition Rate[5] |
| Phaleria macrocarpa (Methanol Extract) | Cytotoxicity | MTT Assay | Ovarian Cancer (SKOV-3) | 7.75 ± 2.56 μg/mL[6] |
| Phaleria macrocarpa (Ethyl Acetate Extract) | Antioxidant | DPPH Assay | - | 8.15 ± 0.02 µg/mL[6] |
| Phaleria macrocarpa (Ethanolic Extract) | Antioxidant | DPPH Assay | - | 46.113 ± 1.535 µg/mL[7] |
| Andrographolide (B1667393) (Reference) | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | 17.4 ± 1.1 μM[8] |
Experimental Protocols
Assessment of Cytotoxic Activity using MTT Assay
This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50), a key indicator of its cytotoxic potential.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions of ascorbic acid as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the concentration to determine the IC50 value.
Assessment of Anti-inflammatory Activity by Nitric Oxide Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells and LPS only (positive control) and untreated cells (negative control).
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the bioactivity of this compound.
Generalized Signaling Pathways Modulated by Polyphenols
Polyphenols, the class of compounds to which this compound belongs, are known to influence key signaling pathways involved in cell proliferation and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
References
- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canbipharm.com [canbipharm.com]
- 7. ikm.org.my [ikm.org.my]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Macrocarpal K Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Macrocarpal K derivatives, their biological activities, and detailed experimental protocols. The information is intended to facilitate further research and development of this promising class of natural product derivatives.
Introduction
Macrocarpals are a class of phloroglucinol-terpenoid compounds isolated from plants of the Eucalyptus genus.[1] These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This compound, an isopentylphloroglucinol-β-eudesmol adduct, has been isolated from Eucalyptus globulus and has shown potent bioactivity.[2] The semi-synthesis of derivatives from natural macrocarpals offers a pathway to generate novel analogues with potentially enhanced or modified biological activities, which is a key strategy in drug discovery.[2]
Data Presentation
The biological activities of various macrocarpals are summarized in the tables below, providing a quantitative comparison of their efficacy.
Table 1: Antibacterial Activity of Macrocarpals
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Staphylococcus aureus | 0.4 |
| Bacillus subtilis | <0.2 | |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 | |
| Macrocarpal H | Streptococcus mutans | 0.20[3] |
| Macrocarpal I | Streptococcus mutans | 6.25[3] |
| Macrocarpal J | Streptococcus mutans | 3.13[3] |
Table 2: Antifungal Activity of Macrocarpals
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[3][4] |
Table 3: Enzyme Inhibitory Activity of Macrocarpals
| Compound | Target Enzyme | IC50 |
| Macrocarpal A | Dipeptidyl peptidase-4 (DPP-4) | >500 µM (~30% inhibition at 500 µM)[3][4] |
| Macrocarpal B | Dipeptidyl peptidase-4 (DPP-4) | >500 µM (~30% inhibition at 500 µM)[3][4] |
| Macrocarpal C | Dipeptidyl peptidase-4 (DPP-4) | ~35 µM (~90% inhibition at 50 µM)[3][4] |
Experimental Protocols
The following protocols are adapted from established methods for the semi-synthesis and biological evaluation of macrocarpal derivatives.
Protocol 1: Semi-synthesis of this compound Derivatives via Selective Dehydration
This protocol describes the selective dehydration of the tertiary alcohol on the terpene moiety of this compound to yield either the exo- or endo-alkene derivative. This method is adapted from the successful semi-synthesis of Macrocarpal C from Macrocarpal A.[2][5]
1.1. Selective exo-Dehydration (Formation of a Terminal Alkene)
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Propane phosphonic acid anhydride (B1165640) (T3P®), 50% solution in Ethyl Acetate (EtOAc)
-
2,6-di-tert-butylpyridine (DTBPyr)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add T3P® (8 equivalents) and DTBPyr (8 equivalents) to the solution.[6]
-
Heat the reaction mixture at reflux for 6 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.[6]
-
Extract the mixture with Et₂O (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the exo-dehydrated this compound derivative.
-
1.2. Selective endo-Dehydration (Formation of an Internal Alkene)
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add a few drops of concentrated H₂SO₄.[6]
-
Stir the reaction mixture at room temperature for 1 hour.[6]
-
Monitor the reaction progress by TLC.
-
Quench the reaction with water and add Et₂O.[6]
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.[6]
-
Purify the crude product by silica gel column chromatography to yield the endo-dehydrated this compound derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against microbial strains.[4]
-
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate microbial growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
-
-
Procedure:
-
Dissolve the this compound derivative in DMSO to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate growth medium to achieve a range of final concentrations.
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include wells for a positive control (a known antimicrobial agent) and a negative control (sterility control).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Visualizations
Logical Workflow for Semi-synthesis
Caption: Workflow for the semi-synthesis of this compound derivatives.
Antifungal Mode of Action
The antifungal mechanism of macrocarpals, as elucidated for Macrocarpal C, involves a multi-faceted attack on the fungal cell.[4][7] While the specific upstream signaling pathways are yet to be fully characterized, the downstream effects leading to fungal cell death are well-documented.
References
- 1. Eucalyptus - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Macrocarpal K in food preservation research
Disclaimer: Extensive research did not yield any specific information on a compound referred to as "Macrocarpal K." The following application notes and protocols are based on the scientifically documented members of the macrocarpal family (e.g., Macrocarpal A, B, and C) and related phloroglucinol-diterpenoid compounds isolated from Eucalyptus species. These compounds have demonstrated significant potential as natural food preservatives due to their antimicrobial and antioxidant properties.
Introduction
Macrocarpals are a class of phloroglucinol-diterpenoid compounds predominantly isolated from various Eucalyptus species.[1][2] These natural compounds have garnered interest in the food industry as potential replacements for synthetic preservatives, driven by consumer demand for "clean label" products. Their demonstrated efficacy against a range of foodborne pathogens and spoilage microorganisms, coupled with their antioxidant capabilities, suggests a promising role in extending the shelf-life and enhancing the safety of food products.[3][4]
This document provides a comprehensive overview of the application of macrocarpals in food preservation research, including their known antimicrobial and antioxidant activities, detailed experimental protocols for their isolation and evaluation, and a summary of their proposed mechanisms of action.
Data Presentation
Antimicrobial Activity of Macrocarpals and Related Compounds
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of various macrocarpals and Eucalyptus extracts against a selection of bacteria and yeasts. Lower MIC values indicate higher antimicrobial efficacy.
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Macrocarpal A | Staphylococcus aureus | < 0.2 | [5] |
| Macrocarpal B | Staphylococcus aureus | - | [6] |
| Macrocarpal C | Staphylococcus aureus | - | [7] |
| Eurobusone E | Staphylococcus aureus | 16 | [8] |
| Eurobusone F | Staphylococcus aureus | 16 | [8] |
| Eucalrobusone F | Methicillin-resistant S. aureus (MRSA) | 4 | [9] |
| Eucalrobusone F | Staphylococcus aureus | 4 | [9] |
| Eucalyptus globulus extract | Listeria monocytogenes | 30 | [10] |
| Corymbia ficifolia extract | Staphylococcus aureus | 20 | [10] |
| Eucalyptus essential oil | Saccharomyces cerevisiae | 0.56 - 4.50 (mg/mL) | [11] |
Antioxidant Activity of Eucalyptus Extracts
While specific antioxidant activity data for isolated macrocarpals in food systems is limited, extracts from Eucalyptus species, rich in phenolic compounds including macrocarpals, have demonstrated significant antioxidant potential.
| Extract/Compound | Antioxidant Assay | IC50 Value / Activity | Reference |
| Eucalyptus globulus leaf extract | DPPH radical scavenging | - | [12] |
| Gallic Acid (from Eucalyptus extract) | Antioxidant assays | Major contributor to activity | [13] |
| Ellagic Acid (from Eucalyptus extract) | Antioxidant assays | Major contributor to activity | [13] |
| Epilobium angustifolium extract | TBARS (in beef burgers) | Showed antioxidant effect | [14] |
Experimental Protocols
Protocol 1: Isolation of Macrocarpals from Eucalyptus Leaves
This protocol describes a general method for the extraction and isolation of macrocarpals from Eucalyptus leaf material, based on established procedures.[15]
1. Plant Material Preparation and Extraction: a. Air-dry fresh leaves of a suitable Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus). b. Grind the dried leaves into a coarse powder to increase the surface area for extraction. c. Macerate the powdered leaves in 80% aqueous acetone (B3395972) at room temperature with continuous stirring for 24 hours to extract the bioactive compounds.[15] d. Filter the mixture and collect the acetone extract. e. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in distilled water and transfer it to a separatory funnel. b. Perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). Shake vigorously and allow the layers to separate. c. Collect the ethyl acetate fraction. Repeat this step three times to ensure exhaustive partitioning. d. Combine all ethyl acetate fractions, which will contain the macrocarpals, and concentrate under reduced pressure.[15]
3. Chromatographic Purification: a. Column Chromatography: i. Pack a silica (B1680970) gel column with a suitable non-polar solvent. ii. Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column. iii. Elute the column with a gradient of chloroform (B151607) and methanol (B129727), gradually increasing the polarity to separate the compounds.[15] iv. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing macrocarpals. b. High-Performance Liquid Chromatography (HPLC): i. Further purify the fractions containing the desired macrocarpal(s) using reversed-phase HPLC. ii. Use a suitable mobile phase, such as a gradient of methanol and water, and a UV detector set at approximately 275 nm for detection.[15] iii. Collect the peaks corresponding to the individual macrocarpals.
4. Structure Elucidation: a. Confirm the identity and purity of the isolated macrocarpals using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Protocol 2: Evaluation of Antimicrobial Activity in a Food Matrix (Ground Beef)
This protocol outlines a method to assess the efficacy of an isolated macrocarpal compound in controlling the growth of spoilage and pathogenic bacteria in ground beef.[3][16]
1. Preparation of Inoculum: a. Culture the target bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus) in a suitable broth medium to achieve a specific cell density (e.g., 10^8 CFU/mL).
2. Sample Preparation: a. Obtain fresh ground beef with a known fat content. b. Prepare stock solutions of the isolated macrocarpal in a food-grade solvent (e.g., ethanol). c. Divide the ground beef into batches and treat with different concentrations of the macrocarpal solution. Include a control group with no macrocarpal and a control group with only the solvent. d. Inoculate the treated and control beef patties with the prepared bacterial culture to achieve a final concentration of approximately 10^3 - 10^4 CFU/g. e. Package the patties in a modified atmosphere (e.g., high oxygen) to simulate retail conditions.[17]
3. Microbiological Analysis: a. Store the packaged samples at refrigeration temperature (e.g., 4°C). b. At regular intervals (e.g., day 0, 3, 6, 9, and 12), take samples from each treatment group for microbiological analysis. c. Homogenize the samples in a sterile diluent and perform serial dilutions. d. Plate the dilutions on selective agar (B569324) for the target microorganisms. e. Incubate the plates under appropriate conditions and enumerate the colonies to determine the CFU/g.
4. Data Analysis: a. Compare the microbial counts in the macrocarpal-treated samples to the control samples over the storage period to determine the inhibitory effect.
Protocol 3: Assessment of Antioxidant Activity in a Food Matrix (Fruit Juice)
This protocol provides a method to evaluate the ability of an isolated macrocarpal to prevent oxidation in a fruit juice model system.[18][19]
1. Sample Preparation: a. Obtain or prepare fresh fruit juice (e.g., apple or orange juice). b. Prepare stock solutions of the isolated macrocarpal in a suitable solvent. c. Add different concentrations of the macrocarpal solution to aliquots of the fruit juice. Include a control sample with no added macrocarpal.
2. Storage and Monitoring: a. Store the juice samples under conditions that may promote oxidation (e.g., exposure to light and air at a specific temperature). b. At defined time points, take subsamples for antioxidant activity analysis.
3. Antioxidant Assays: a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: i. Mix a small volume of the juice sample with a solution of DPPH radical. ii. Incubate in the dark for a specified time. iii. Measure the absorbance at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.[18] b. Thiobarbituric Acid Reactive Substances (TBARS) Assay: i. This assay measures lipid peroxidation by quantifying malondialdehyde (MDA). ii. React the juice sample with thiobarbituric acid under acidic conditions and heat. iii. Measure the absorbance of the resulting pink-colored complex. Lower absorbance indicates less lipid peroxidation.
4. Data Analysis: a. Calculate the percentage of radical scavenging or the concentration of MDA for each sample. b. Compare the results of the macrocarpal-treated samples with the control to determine the antioxidant efficacy.
Mandatory Visualization
Caption: Proposed antimicrobial mechanism of action for macrocarpal compounds.
Caption: Experimental workflow for evaluating macrocarpals as food preservatives.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid screening procedure for the determination of preservatives in ground beef: sulfites, benzoates, sorbates, and ascorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Formyl Phloroglucinol Meroterpenoids From the Fruits of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antioxidant Activities and Phenolic Profile of Eucalyptus globulus Labill. and Corymbia ficifolia (F. Muell.) K.D. Hill & L.A.S. Johnson Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eucalyptus essential oil as a natural food preservative: in vivo and in vitro antiyeast potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Constituents and their antioxidative effects in eucalyptus leaf extract used as a natural food additive [agris.fao.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. ijrtmr.com [ijrtmr.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the antioxidant activity of extracts from some fruit peels [cjes.guilan.ac.ir]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the stability of Macrocarpal K in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Macrocarpal K in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural phloroglucinol (B13840) compound derived from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa.[1] It is a polyphenolic compound with potential applications in pharmaceutical development due to its antimicrobial properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | PubChem |
| Molecular Weight | 472.6 g/mol | PubChem |
| Appearance | Not specified, but related macrocarpals are yellowish powders. | General Knowledge |
Q2: What are the primary stability concerns for this compound in solution?
While specific degradation pathways for this compound have not been extensively documented, as a phenolic compound, it is susceptible to several stability issues:
-
Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of phenolic compounds.[2]
-
pH Instability: The stability of phenolic compounds can be pH-dependent. At alkaline pH, the potential for oxidation may increase. For the related Macrocarpal C, a solution at pH 8 remained clear, suggesting improved solubility which could influence stability.
-
Aggregation: Some related macrocarpals, like Macrocarpal C, have been observed to form aggregates in solution, particularly in solvents like DMSO.
-
Thermal Degradation: High temperatures can accelerate the degradation of this compound. For instance, autoclaving solutions of the parent compound, phloroglucinol, can cause a color change, indicating degradation.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended, based on best practices for related phenolic compounds like Macrocarpal B.[2]
Table 2: Recommended Storage and Handling for this compound
| Condition | Solid Compound | In Solution |
| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Long-term: Not recommendedShort-term: ≤ -20°C |
| Light | Protect from light (e.g., store in an amber vial or wrapped in foil). | Protect from light. Prepare and handle solutions under subdued light. |
| Atmosphere | Store in a tightly sealed container to minimize exposure to air and moisture. | Store in a tightly capped vial to prevent solvent evaporation and air exposure. Consider purging with an inert gas (e.g., argon or nitrogen). |
| Solvent | N/A | Use high-purity, anhydrous solvents such as ethanol (B145695) or DMSO. Prepare solutions fresh whenever possible. |
| Freeze-Thaw | Aliquot the solid upon receipt to avoid repeated opening of the main container. | Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in solution.
Problem 1: Solution turns yellow or brown over time.
-
Possible Cause: Oxidation or photodegradation of this compound.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that the solution is stored in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during experiments.
-
Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. The compatibility and potential interference of the antioxidant with your specific assay must be evaluated.
-
Work at Lower Temperatures: If the experimental protocol allows, perform solution preparation and handling on ice or at a reduced temperature to slow down degradation kinetics.
-
Problem 2: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of this compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare a fresh solution of this compound from a properly stored solid for each experiment.
-
Verify Stock Purity: If possible, check the purity of your solid this compound using an analytical technique like HPLC to ensure it has not degraded during storage.
-
Minimize Time in Solution: Reduce the time between dissolving this compound and its use in the experiment.
-
Evaluate Solvent Effects: The choice of solvent can impact stability. If using DMSO, be aware of potential aggregation issues. Consider alternative solvents if your experimental system allows.
-
Problem 3: Precipitation or cloudiness observed in the solution.
-
Possible Cause: Poor solubility or aggregation of this compound in the chosen solvent or buffer.
-
Troubleshooting Steps:
-
Adjust pH: For aqueous solutions, the pH can significantly affect solubility. Experiment with different pH values. For a related compound, pH 8 improved solubility.
-
Use Co-solvents: If working with aqueous buffers, the addition of a small percentage of an organic co-solvent like ethanol or DMSO can improve solubility.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.
-
Consider Formulation Strategies: For more persistent solubility issues, advanced formulation techniques may be necessary.
-
Table 3: Formulation Strategies to Enhance Solubility and Stability
| Strategy | Description | Considerations |
| pH Adjustment | Modifying the pH of aqueous solutions can increase the solubility of ionizable compounds. | The optimal pH for stability and solubility may differ. The chosen pH must be compatible with the experimental system. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can increase the solubility of hydrophobic compounds. | The concentration of the co-solvent should be carefully optimized to avoid negative impacts on the experiment (e.g., cell toxicity). |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability. | The type and concentration of cyclodextrin (B1172386) need to be optimized. Potential for interference with the biological assay should be checked. |
| Microemulsions | These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can solubilize poorly water-soluble compounds. | The components of the microemulsion must be compatible with the intended application and may require specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use amber vials, purge with an inert gas, and store at ≤ -20°C.
Protocol 2: Assessing the Stability of this compound in a Specific Buffer
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final desired concentration in your experimental buffer at different pH values (e.g., pH 5, 7.4, and 8).
-
Divide each solution into two sets of aliquots: one to be stored at the experimental temperature (e.g., 37°C) and the other at a control temperature (e.g., 4°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the concentration of remaining this compound using a suitable analytical method, such as HPLC with UV detection.
-
Plot the concentration of this compound versus time to determine the degradation rate at each condition.
Visualizations
References
Troubleshooting poor resolution in Macrocarpal K HPLC analysis
Technical Support Center: Macrocarpal K HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Question: What is the most common cause of poor resolution in HPLC analysis?
Answer: Poor resolution, where peaks are not well-separated, is often a multifaceted issue.[1] The most frequent causes are related to the mobile phase composition, column degradation, or a suboptimal flow rate.[1][2] For complex mixtures like plant extracts containing this compound and its isomers, achieving baseline separation requires careful optimization of these parameters.[2]
Question: Why are my peaks tailing?
Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is commonly caused by secondary interactions between the analyte and the stationary phase.[3][4][5] For compounds like this compound, which have polar functional groups, interactions with exposed silanol (B1196071) groups on the silica-based C18 column are a primary cause.[3][4][6] Other factors include column contamination, excessive dead volume in the system, or an inappropriate mobile phase pH.[7][8]
Question: What causes peak fronting?
Answer: Peak fronting, an asymmetry where the peak's first half is broader than the second, can be caused by several factors including column overload (injecting too much sample), poor sample solubility in the mobile phase, or column collapse due to incompatible conditions.[9][10][11] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can also lead to fronting, especially for early-eluting peaks.[12]
Question: Can column temperature affect my resolution?
Answer: Yes, column temperature is a critical parameter. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[13][14][15] However, temperature changes can also alter selectivity, potentially improving or worsening the separation of closely eluting compounds like Macrocarpal isomers.[13][16] Maintaining a stable and optimized column temperature is essential for reproducible results.[13][17]
Troubleshooting Guide: Poor Resolution
This guide provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.
1. Initial System & Method Verification
-
Question: My resolution has suddenly decreased. Where should I start?
-
Answer: First, verify the fundamental parameters of your system and method. Ensure the mobile phase composition is correct and has been freshly prepared and degassed.[17] Check for any leaks in the system, as pressure fluctuations can affect resolution.[18] Confirm that the column is properly equilibrated and that the column oven is maintaining the set temperature.[17][19]
2. Mobile Phase Optimization
-
Question: How can I adjust the mobile phase to improve the separation of co-eluting peaks?
-
Answer: Mobile phase composition is a powerful tool for optimizing resolution.[20][21][22]
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve the separation of closely eluting peaks.[23]
-
pH Control: For phloroglucinols like this compound, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. This suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing, which in turn improves resolution.[24][25]
-
Solvent Type: Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol (B129727) for flavonoid and phloroglucinol (B13840) compounds.[24][26]
-
3. Column Health and Selection
-
Question: My peaks are broad and resolution is poor, even after optimizing the mobile phase. What should I check next?
-
Answer: The column is the core of the separation, and its health is paramount.
-
Column Contamination: Impurities from samples can accumulate on the column, leading to peak broadening and loss of resolution.[23] Try flushing the column with a strong solvent (compatible with the stationary phase) to remove contaminants.[23]
-
Column Age: Columns have a finite lifetime. If the column is old or has been used extensively, the stationary phase may be degraded, resulting in poor performance.[2] Replacing the column with a new one is often the solution.[5]
-
Guard Column: Use a guard column with a matching stationary phase to protect your analytical column from contaminants and extend its lifespan.[27]
-
Troubleshooting Parameters Summary
| Parameter | Observation / Problem | Potential Cause | Recommended Action |
| Mobile Phase | Poor resolution, co-elution | Suboptimal solvent strength | Decrease the percentage of organic solvent (e.g., Acetonitrile) to increase retention and improve separation.[23] |
| Peak tailing | Secondary silanol interactions | Add 0.1% formic or acetic acid to the mobile phase to suppress silanol activity.[24][25] | |
| Fluctuating retention times | Incorrect composition or degradation | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[17][19] | |
| Column | Broad peaks, loss of efficiency | Column contamination or aging | Flush the column with a strong solvent. If unresolved, replace the column.[2][23] |
| Split peaks, high backpressure | Plugged column frit | Back-flush the column (if permitted by the manufacturer). Replace the in-line filter and guard column.[9] | |
| Flow Rate | Poor resolution | Flow rate too high | Decrease the flow rate. This increases analysis time but often significantly improves resolution.[20][28] |
| Temperature | Inconsistent retention times | Temperature fluctuations | Use a column oven to maintain a stable temperature (e.g., 35-40°C).[13][16] |
| Co-elution of specific peaks | Suboptimal selectivity | Systematically adjust the temperature by ±5°C to see if selectivity and resolution improve.[13] | |
| Injection | Peak fronting or broadening | Sample overload / strong solvent | Decrease the injection volume or sample concentration. Dissolve the sample in the initial mobile phase whenever possible.[10][29][30] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and HPLC system.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-41 min: Linear gradient from 90% to 10% B
-
41-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) monitoring at 275-280 nm.[24][32]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extracted sample in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[23]
Visualizations
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Restek - Blog [restek.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 22. longdom.org [longdom.org]
- 23. uhplcs.com [uhplcs.com]
- 24. benchchem.com [benchchem.com]
- 25. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC故障排除指南 [sigmaaldrich.com]
- 28. m.youtube.com [m.youtube.com]
- 29. pharmaguru.co [pharmaguru.co]
- 30. halocolumns.com [halocolumns.com]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of Macrocarpal K
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Macrocarpal K to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or below. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q2: How should I store this compound for short-term use?
A2: For short-term storage (up to a few weeks), solid this compound can be stored at 2-8°C in a tightly sealed, light-protected container.
Q3: Is this compound sensitive to light?
A3: Yes, as a phenolic compound, this compound is susceptible to photodegradation. It is crucial to protect it from light by storing it in amber vials or containers wrapped in aluminum foil. All handling and preparation of solutions should be performed under subdued light.
Q4: What is the best way to store this compound in solution?
A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or below in a tightly capped vial. The choice of solvent is also critical; high-purity, anhydrous solvents such as DMSO or ethanol (B145695) are recommended.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation may include a change in color of the solid compound (e.g., from off-white to yellow or brown) or its solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods should be used to confirm the purity of the compound.
Q6: What are the primary factors that can cause this compound to degrade?
A6: The main factors contributing to the degradation of this compound are exposure to light, oxygen, high temperatures, and humidity. As a phloroglucinol (B13840) derivative, it is also susceptible to degradation under acidic and basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Confirm the purity of your this compound stock using the HPLC-DAD method described in the Experimental Protocols section.2. If degradation is confirmed, procure a new batch of the compound.3. Review your storage and handling procedures to ensure they align with the recommendations. |
| Change in the physical appearance of solid this compound (e.g., color change, clumping). | 1. Exposure to light and/or oxygen.2. Absorption of moisture. | 1. Discard the degraded compound.2. Ensure that the compound is stored in a tightly sealed, amber vial, and consider flushing with inert gas before long-term storage.3. Store in a desiccator to minimize moisture exposure. |
| Precipitation observed in a stored solution of this compound. | 1. Solvent evaporation.2. Degradation leading to less soluble products.3. Exceeded solubility limit. | 1. Ensure vials are tightly capped to prevent solvent evaporation.2. Prepare fresh solutions for each experiment.3. Confirm the solubility of this compound in your chosen solvent at the storage temperature. |
| Loss of potency in a biological assay. | Chemical degradation of the active compound. | 1. Perform a stability check on your this compound stock and working solutions using an appropriate analytical method.2. Prepare fresh solutions from a reliable solid stock for each experiment. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC-DAD Method for Purity Assessment
This protocol describes a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method to assess the purity of this compound and detect potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
Inject the prepared sample into the HPLC system. The purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and pathways.
Stress Conditions:
| Stress Condition | Procedure | Expected Degradation |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. | Hydrolysis of ester or ether linkages, if present. Potential rearrangement of the diterpene moiety. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. | Similar to acid hydrolysis, but potentially faster degradation. Oxidation of the phloroglucinol ring. |
| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours. | Oxidation of the phenolic hydroxyl groups, leading to quinone-type structures. |
| Thermal Degradation | Heat solid this compound at 105°C for 48 hours. | General decomposition. |
| Photodegradation | Expose a solution of this compound (in methanol) to UV light (254 nm) and visible light for 48 hours. | Photochemical reactions leading to various degradation products. |
Sample Analysis:
After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC-DAD method described above to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Technical Support Center: Optimizing Cell Viability in Macrocarpal K Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability assays for Macrocarpal K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a natural compound that belongs to the family of phloroglucinol-diterpene adducts, often isolated from plants of the Eucalyptus genus. These compounds are of interest in drug discovery due to their potential cytotoxic effects against various cancer cell lines. Understanding the cytotoxicity of this compound is crucial for evaluating its therapeutic potential.
Q2: Which cytotoxicity assays are recommended for this compound?
Given that this compound is a plant-derived extract, it is advisable to use multiple assays to confirm cytotoxicity and rule out assay-specific interference.[1][2] Recommended assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is often proportional to the number of viable cells.[3] However, be aware of potential interference from the compound itself.[4][5]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3]
-
ATP-Based Assays: These luminescent assays quantify ATP levels, which correlate with the number of metabolically active cells and are generally less prone to interference from colored compounds.[1][2]
-
Apoptosis Assays: Methods like Annexin V/PI staining can help elucidate the mechanism of cell death (apoptosis vs. necrosis).
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific data on this compound is limited, a related compound, Macrocarpal C, has been shown to induce apoptosis through several mechanisms:
-
Increased Membrane Permeability: Leading to a loss of cellular integrity.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress.[6][7][8]
It is plausible that this compound induces cytotoxicity through similar signaling pathways.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound.[9]
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care.[10] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[10][11] |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and ensure consistent pipetting technique.[10][12] |
| Compound Precipitation | Visually inspect wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
Issue 2: Inconsistent IC50 Values Across Experiments
Reproducibility is key in cytotoxicity studies.[13]
| Possible Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as sensitivity to compounds can change over time in culture.[14] |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[12] Avoid using over-confluent or sparse cultures. |
| Inconsistent Incubation Times | Standardize the duration of cell exposure to this compound and the incubation time with assay reagents across all experiments.[10] |
| Reagent Quality | Use fresh, high-quality reagents. Protect light-sensitive reagents like MTT from light.[10] |
Issue 3: Suspected Assay Interference with this compound
Natural compounds can interfere with assay components.[4][5]
| Possible Cause | Solution |
| Direct Reduction of MTT by this compound | Run a control plate with this compound in cell-free media to see if the compound alone can reduce MTT.[1][2] If so, consider using an alternative assay like LDH or an ATP-based assay. |
| Colorimetric Interference | If this compound has a color that absorbs at the same wavelength as the assay readout, subtract the background absorbance from a cell-free, compound-containing well. |
| Interaction with Assay Reagents | Review the literature for known interactions between phloroglucinols and your chosen assay reagents. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Data Acquisition: Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]
LDH Release Assay
This assay measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Data Acquisition: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound cytotoxicity assays.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothesized intrinsic apoptosis pathway induced by this compound, based on related compounds.
References
- 1. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Mechanism of Sphaerodactylomelol, an Uncommon Bromoditerpene Isolated from Sphaerococcus coronopifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Macrocarpal K in Aqueous Media
Welcome to the Technical Support Center for Macrocarpal K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural phloroglucinol-diterpenoid compound isolated from Eucalyptus species.[1][[“]] Its chemical formula is C28H40O6 with a molecular weight of 472.6 g/mol .[3] The high lipophilicity of this compound, indicated by a high predicted XLogP3-AA value of 6, leads to poor solubility in aqueous solutions.[3] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for in vitro and in vivo studies.
Q2: What are the general approaches to improve the aqueous solubility of this compound?
There are several established techniques to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as:
-
Physical Modifications: These methods focus on altering the physical properties of the compound.
-
Formulation Strategies: These approaches involve combining this compound with other materials to improve its dispersibility and solubility in water.
-
Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its wettability and dissolution.[6]
-
Inclusion Complexes: Encapsulating this compound within cyclodextrin (B1172386) molecules can effectively increase its aqueous solubility.
-
Lipid-Based Formulations: Formulations such as microemulsions, nanoemulsions, and solid lipid nanoparticles can encapsulate hydrophobic compounds, facilitating their dispersion in aqueous media.[7]
-
Q3: Are there any specific excipients that are recommended for solubilizing this compound?
While specific data for this compound is limited, common excipients used for poorly soluble polyphenolic compounds are likely to be effective. These include:
-
Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used carriers.[8]
-
Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective at forming inclusion complexes with hydrophobic molecules.[9]
-
Surfactants for Lipid-Based Formulations: Non-ionic surfactants with a suitable hydrophilic-lipophilic balance (HLB) are often employed in emulsion-based systems.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. Co-solvency: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695), DMSO) before adding it to the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cellular assays. 2. pH Adjustment: Investigate the effect of pH on the solubility of this compound, as phenolic compounds can exhibit pH-dependent solubility. |
| Low and inconsistent results in biological assays. | Poor bioavailability of this compound due to its low solubility, leading to insufficient concentration at the target site. | 1. Formulation Approach: Employ one of the solubility enhancement techniques described in the FAQs and detailed in the protocols below (e.g., solid dispersion, cyclodextrin complexation, or nanoparticle formulation). 2. Vehicle Control: Ensure that the vehicle used to dissolve this compound does not interfere with the biological assay. |
| Difficulty in preparing a stock solution of sufficient concentration. | High lipophilicity of this compound. | 1. Solvent Screening: Test the solubility in a range of organic solvents. Phloroglucinol (B13840), a related compound, is soluble in ethanol, DMSO, and dimethylformamide (DMF).[11] 2. Warming: Gentle warming may aid in dissolution in some organic solvents, but be cautious of potential degradation. |
| Phase separation or instability of the formulation over time. | The formulation is not thermodynamically stable. | 1. Optimize Formulation Parameters: Re-evaluate the drug-to-carrier ratio, choice of polymer or surfactant, and preparation method. 2. Characterization: Perform stability studies on the formulation under relevant storage conditions. |
Data Presentation
Table 1: Solubility of Phloroglucinol (a related compound class) in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~25 | [11] |
| DMSO | ~15 | [11] |
| Dimethylformamide (DMF) | ~30 | [11] |
| Water | Sparingly soluble | [11] |
Note: This data is for phloroglucinol and serves as a general guideline. The solubility of this compound may differ due to its larger diterpenoid moiety.
Table 2: Examples of Solubility Enhancement for Poorly Soluble Polyphenols using Different Techniques
| Technique | Polyphenol | Carrier/System | Fold Increase in Solubility (Approx.) | Reference |
| Solid Dispersion | Curcumin | Polyvinylpyrrolidone (PVP) | >10 | [6] |
| Solid Dispersion | Pterostilbene | Soluplus® | ~37 | [10] |
| Nanoparticles | Curcumin | Evaporative Precipitation of Nanosuspension | ~14 | [6] |
| Cyclodextrin Complex | Quercetin | β-Cyclodextrin | Significant improvement in aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the aqueous solubility of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:5 drug-to-polymer ratio).
-
Dissolve both this compound and the polymer in a minimal amount of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Acetone (B3395972) (or another water-miscible organic solvent)
-
Poloxamer 188 (or another suitable stabilizer)
-
Purified water
-
Magnetic stirrer
-
Syringe pump (optional)
Methodology:
-
Dissolve this compound in a minimal amount of acetone to prepare the organic phase.
-
Dissolve the stabilizer (e.g., Poloxamer 188 at 1% w/v) in purified water to prepare the aqueous phase (anti-solvent).
-
Place the aqueous phase on a magnetic stirrer and stir at a constant, moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe. A syringe pump can be used for a controlled addition rate.
-
The rapid diffusion of the organic solvent into the aqueous phase will cause the precipitation of this compound as nanoparticles.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for long-term storage.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To enhance the solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Oven
Methodology:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified time (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.
-
If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Signaling Pathway Visualization
This compound, being a polyphenolic compound from Eucalyptus, is likely to exhibit anti-inflammatory properties. Extracts from Eucalyptus have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation.[4][7][12][13][14] The following diagram illustrates a plausible mechanism by which this compound could exert its anti-inflammatory effects.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turmeric and Eucalyptus Aqueous Extracts Reduced Inflammation in Macrophage Activation Syndrome (MAS) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokines | Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | springermedicine.com [springermedicine.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Macrocarpal K Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls researchers, scientists, and drug development professionals may encounter during the investigation of Macrocarpal K's bioactivities.
Troubleshooting Guide
This guide is designed to help you navigate common challenges in your this compound bioactivity assays, from initial screening to mechanism of action studies.
Question: My high-throughput screening (HTS) for this compound is yielding inconsistent or non-reproducible hits. What are the likely causes and how can I troubleshoot this?
Answer: Inconsistent results in HTS of natural products like this compound are a common challenge. The issue often stems from the inherent complexity of natural product extracts or the physicochemical properties of the compound itself. Here are the primary culprits and solutions:
-
Sample Integrity and Solubility: Natural products can be unstable or have poor solubility in aqueous assay buffers.[1]
-
Troubleshooting Steps:
-
Fresh Samples: Always use freshly prepared solutions of this compound for your assays. If using stored extracts, ensure they have been kept under appropriate conditions (e.g., -20°C or -80°C in a suitable solvent).
-
Solubility Assessment: Visually inspect your assay wells for any signs of precipitation.
-
Solvent Optimization: Experiment with different biocompatible solvents (e.g., DMSO, ethanol) and concentrations. Ensure the final solvent concentration in your assay does not exceed a level that affects the biological system (typically <1%).
-
Pre-incubation: Pre-incubating the compound with the assay medium might improve solubility.[1]
-
-
-
Assay Interference: Many natural products are known to interfere with assay readouts, leading to false positives or negatives.[2] This can be due to:
-
Fluorescence: If your assay uses a fluorescence-based readout, this compound might possess intrinsic fluorescence at the excitation/emission wavelengths used.
-
Light Scattering: Precipitated compound can scatter light, affecting absorbance readings.[2]
-
Membrane Disruption: At higher concentrations, some natural products can disrupt cell membranes, leading to non-specific cytotoxicity in cell-based assays.[2]
-
Troubleshooting Steps:
-
Control Experiments: Run controls with this compound in the assay buffer without the biological target to check for intrinsic fluorescence or absorbance.
-
Counter-screens: Employ counter-screens to identify non-specific activity. For example, in an enzyme inhibition assay, test the compound against an unrelated enzyme.
-
Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method.
-
-
-
Low Concentration of Active Compound: The actual concentration of this compound in a crude or fractionated extract might be too low to elicit a significant biological response.[3]
-
Troubleshooting Steps:
-
Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50 or EC50) of your extract or purified compound.
-
Further Purification: If working with an extract, further chromatographic purification may be necessary to enrich the concentration of this compound.[4]
-
-
Question: I have identified a bioactive fraction containing this compound, but I am struggling to isolate the pure compound for further studies. What are the common challenges?
Answer: The isolation and purification of a specific natural product from a complex mixture is a multi-step process fraught with potential difficulties.
-
Complex Mixtures: Natural product extracts are inherently complex, containing numerous compounds with similar physicochemical properties, making separation challenging.[5]
-
Compound Degradation: this compound may be sensitive to heat, light, or pH changes during the purification process.[3]
-
Synergistic Effects: The observed bioactivity might be a result of a synergistic interaction between multiple compounds in the fraction, and not solely due to this compound.[1][3]
Troubleshooting Workflow for Isolation:
Caption: Troubleshooting workflow for the isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of macrocarpals that I should be aware of during assay development?
A1: While specific data for this compound is limited, we can infer some properties from related compounds like Macrocarpal B. Macrocarpals are generally classified as phloroglucinol (B13840) dialdehyde (B1249045) diterpenes.[4] They are relatively large and complex molecules, which can influence their solubility and membrane permeability.
Table 1: Physicochemical Properties of Macrocarpal B (as a reference) [4]
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight | 472.6 g/mol |
| Appearance | Slightly yellowish powder |
| General Class | Phloroglucinol dialdehyde diterpene |
It is crucial to determine the solubility of your specific batch of this compound in various solvents to prepare appropriate stock solutions for your bioassays.
Q2: What is a reliable starting point for an experimental protocol to test the antimicrobial activity of this compound?
A2: A common and standardized method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The following protocol is adapted from established methods for testing natural products and related compounds like Macrocarpal C.[6][7]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of this compound Stock Solution:
-
Dissolve purified this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Serially dilute the stock solution in DMSO to create a range of concentrations for testing.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Trichophyton mentagrophytes) on an appropriate agar (B569324) medium.[6]
-
Prepare a fungal spore suspension in sterile saline and adjust the concentration to a standard density (e.g., using a spectrophotometer or hemocytometer).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add a standardized volume of fungal growth medium (e.g., RPMI-1640) to each well.
-
Add the serially diluted this compound solutions to the wells, ensuring the final DMSO concentration is below 1%.
-
Include a positive control (a known antifungal agent like terbinafine) and a negative control (DMSO vehicle).[6]
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plate at an appropriate temperature and for a sufficient duration for the fungus to grow in the control wells.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.[6]
-
Q3: My results suggest this compound might have a specific mode of action. How can I begin to investigate the underlying signaling pathway?
A3: Elucidating the mechanism of action is a critical step. Based on studies of the related compound Macrocarpal C, a plausible antifungal mechanism involves the disruption of fungal cell integrity and induction of oxidative stress.[6][7][8]
Hypothetical Signaling Pathway for this compound's Antifungal Activity (based on Macrocarpal C)
Caption: Hypothetical antifungal signaling pathway for this compound.
To investigate this, you could perform the following assays, similar to those used for Macrocarpal C:[6][7][8]
-
Membrane Permeability Assay: Use a fluorescent dye like SYTOX Green, which can only enter cells with compromised membranes.
-
Reactive Oxygen Species (ROS) Detection: Employ a cell-permeable fluorogenic probe such as DCFH-DA to measure intracellular ROS levels.
-
DNA Fragmentation Analysis: Utilize a TUNEL assay to detect DNA breaks associated with apoptosis.
Q4: What is a general experimental workflow for screening natural products like this compound for bioactivity?
A4: A typical workflow for natural product drug discovery follows a path from crude extracts to purified, active compounds.
General Workflow for Natural Product Bioactivity Screening
Caption: General experimental workflow for natural product screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Antimicrobial Testing Protocols for Macrocarpal K
Welcome to the technical support center for the antimicrobial testing of Macrocarpal K. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for evaluating the antimicrobial properties of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the experimental workflow for antimicrobial susceptibility testing of this compound.
Q1: Why are there inconsistent or no zones of inhibition in my disk diffusion assay?
A: This is a common issue that can stem from several factors related to inoculum preparation, media quality, or the antimicrobial agent itself.[1][2]
-
Inoculum Density: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to smaller or absent zones of inhibition. Conversely, an overly diluted inoculum may produce larger, less defined zones. Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][4]
-
Media Composition and Depth: The type and quality of the agar (B569324) can significantly impact results. Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing due to its reproducibility.[5] The agar depth should be uniform, typically around 4mm, as thin agar can lead to excessively large inhibition zones.[1]
-
Disk Potency: Ensure the paper disks are properly impregnated with the correct concentration of this compound and have not expired. Improper storage can lead to degradation of the compound.
Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are not reproducible between experiments. What could be the cause?
A: Variability in MIC values often points to inconsistencies in the experimental setup.[2]
-
Inoculum Preparation: As with disk diffusion, the final concentration of the bacterial inoculum in the wells is critical. For broth microdilution, a final concentration of approximately 5 x 10⁵ CFU/mL is standard.[6][7]
-
Serial Dilutions: Inaccurate serial dilutions of this compound are a frequent source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the wells is low enough to not inhibit bacterial growth on its own. A solvent control well is essential.[7]
Q3: I am observing hazy or faint growth in the wells of my broth microdilution assay, making it difficult to determine the MIC. How should I interpret this?
A: Hazy growth, or "trailing," can be caused by several factors and requires careful interpretation.
-
Slow Growth: The microorganism may be growing slowly in the presence of sub-inhibitory concentrations of this compound.
-
Resistant Subpopulation: A small, resistant subpopulation of the bacteria may be growing.
-
Media and Incubation: Ensure you are using the appropriate broth medium and that incubation times and temperatures are optimal for the specific microorganism. Standard incubation is typically 16-20 hours at 35°C ± 2°C.[2]
Q4: How do I prepare a stock solution of this compound, which may have limited solubility in aqueous media?
A: For compounds with poor water solubility, an organic solvent is typically used to prepare a concentrated stock solution.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial testing.[8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to ensure the final volume of solvent added to the assay is minimal.[7]
-
Precipitation: When adding the stock solution to the aqueous broth medium, observe for any precipitation of this compound. If precipitation occurs, you may need to adjust the stock concentration or the dilution method.
Quantitative Data Summary
While specific data for this compound is not widely published, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for the closely related compound, Macrocarpal B, against various bacterial strains.[8] This can serve as a preliminary reference for expected efficacy.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 |
| Micrococcus luteus | 0.78 - 3.13 |
| Mycobacterium smegmatis | 0.78 - 3.13 |
| Porphyromonas gingivalis | Inhibited |
| Prevotella intermedia | Inhibited |
| Prevotella nigrescens | Inhibited |
| Treponema denticola | Inhibited |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[7]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Further dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.[7]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[7]
Kirby-Bauer Disk Diffusion Test
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[10]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[3]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[3] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[11]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[4][11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[12] The size of the zone indicates the susceptibility of the bacterium to this compound.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium over time.[13][14]
Materials:
-
This compound
-
Bacterial culture
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for performing colony counts (e.g., agar plates, spreader, etc.)
Procedure:
-
Preparation: Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC).[13] Also, include a growth control tube without the antimicrobial agent.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.[13]
-
Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]
-
Colony Counting: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
Caption: Proposed antimicrobial mechanism of action for phloroglucinols.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 4. microbenotes.com [microbenotes.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
Technical Support Center: Enhancing the Efficiency of Macrocarpal K Semi-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Macrocarpal K. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most viable precursor for the semi-synthesis of this compound?
A1: Based on structural similarities and relative abundance in natural sources, Macrocarpal A is considered a highly viable precursor for the semi-synthesis of this compound. Both molecules share the same core phloroglucinol (B13840) dialdehyde (B1249045) and diterpene skeleton. The key difference lies in the diterpene moiety, suggesting that a selective chemical transformation can be employed to convert Macrocarpal A to this compound.
Q2: What is the general strategy for the semi-synthesis of this compound from Macrocarpal A?
A2: The semi-synthesis of this compound from Macrocarpal A likely involves a selective oxidation or rearrangement reaction on the diterpene portion of the molecule. Careful selection of reagents and reaction conditions is critical to achieve the desired transformation without affecting the sensitive phloroglucinol dialdehyde core.
Q3: What are the major challenges in the semi-synthesis and purification of this compound?
A3: The primary challenges include:
-
Selective Transformation: Achieving the desired chemical modification on the complex diterpene scaffold without inducing unwanted side reactions on the phloroglucinol ring or other functional groups.
-
Co-eluting Impurities: The starting material (Macrocarpal A) and the product (this compound) are structurally very similar, as are potential byproducts. This makes chromatographic purification challenging, often requiring optimized HPLC conditions for effective separation.
-
Product Instability: Phloroglucinol derivatives can be sensitive to oxidation and degradation, especially under harsh reaction or purification conditions.
Q4: How can I confirm the successful synthesis of this compound?
A4: Confirmation of this compound should be performed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Comparison of the retention time with a known standard of this compound.
-
Mass Spectrometry (MS): Verification of the correct molecular weight. The molecular formula for this compound is C₂₈H₄₀O₆, with a molecular weight of 472.6 g/mol .[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation and to confirm the specific structural changes from the precursor.
Troubleshooting Guides
Issue 1: Low Conversion of Macrocarpal A to this compound
| Potential Cause | Recommended Solution |
| Inactive or degraded reagent | Use a freshly opened or properly stored reagent. For oxidation reactions, verify the activity of the oxidizing agent. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions may require sub-zero temperatures to enhance selectivity, while others may need gentle heating to proceed. |
| Incorrect solvent | The polarity and aprotic/protic nature of the solvent can significantly influence reaction kinetics and selectivity. Screen a range of anhydrous solvents (e.g., DCM, THF, acetonitrile). |
| Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Over-oxidation or non-selective reaction | Reduce the stoichiometry of the reagent. Use a more selective or milder reagent. Perform the reaction at a lower temperature. |
| Degradation of starting material or product | Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air. Use degassed solvents. |
| Presence of impurities in the starting material | Purify the starting Macrocarpal A to >95% purity before commencing the semi-synthesis. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-elution of Macrocarpal A and K | Optimize the HPLC mobile phase gradient. A shallow gradient often provides better resolution for structurally similar compounds. |
| Poor peak shape in HPLC | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve the peak shape of phenolic compounds. |
| Column overload | Reduce the amount of sample injected onto the HPLC column. |
Experimental Protocols
Protocol 1: Hypothetical Semi-synthesis of this compound from Macrocarpal A
This protocol describes a plausible method for the selective transformation of Macrocarpal A. Disclaimer: This is a hypothetical protocol and requires optimization.
-
Preparation of Starting Material:
-
Reaction Setup:
-
Dissolve Macrocarpal A (100 mg, 0.21 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution (Example: Selective Oxidation):
-
Slowly add a solution of a mild and selective oxidizing agent (e.g., a hypervalent iodine reagent) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) for an oxidation reaction).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Purification of this compound using HPLC
-
Sample Preparation:
-
Dissolve the crude product from Protocol 1 in a minimal amount of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 25 °C |
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 50 |
| 20 | 75 |
| 25 | 95 |
| 30 | 95 |
| 31 | 50 |
| 35 | 50 |
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Macrocarpal K and Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of two related natural compounds, Macrocarpal K and Macrocarpal A. These phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives, isolated from Eucalyptus species, have garnered interest for their potential as antimicrobial agents. This document synthesizes the available experimental data to facilitate an objective comparison of their performance and to highlight areas for future research.
Executive Summary
Macrocarpal A has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, with specific Minimum Inhibitory Concentration (MIC) values reported in the literature. In contrast, while the existence of this compound is confirmed, and its mode of action is proposed to involve microbial cell wall disruption, there is a significant lack of published, peer-reviewed data on its specific antibacterial efficacy. Therefore, a direct quantitative comparison is challenging. This guide presents the available data for both compounds to offer a current perspective on their potential.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and Macrocarpal A. It is important to note the absence of specific antibacterial activity data for this compound in the reviewed literature.
| Feature | This compound | Macrocarpal A |
| Molecular Formula | C₂₈H₄₀O₆[1] | C₂₈H₄₀O₆[2] |
| Source | Eucalyptus species, specifically Eucalyptus macrocarpa[3] | Eucalyptus macrocarpa, Eucalyptus globulus[2][4] |
| Reported Antibacterial Activity | Proposed to have antimicrobial efficacy by disrupting microbial cell walls[3]. | Active against Gram-positive bacteria[5][6][7]. No activity reported against Gram-negative bacteria, yeast, or fungi[6][7]. |
| Minimum Inhibitory Concentration (MIC) | No specific data available in the reviewed literature. | < 0.2 µg/mL against Bacillus subtilis PCI219[6][7]. 0.4 µg/mL against Staphylococcus aureus FDA209P[6][7]. 1 mg/L against Porphyromonas gingivalis[8][9]. |
| Proposed Mechanism of Action | Disruption of microbial cell walls[3]. | Disruption of the bacterial cell membrane and induction of oxidative stress[10]. Inhibition of trypsin-like proteinase activity in P. gingivalis[11]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of macrocarpals. These protocols are standard in the field and would be applicable for the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a common technique employed.
1. Preparation of Macrocarpal Solutions:
-
A stock solution of the macrocarpal is prepared in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.
2. Inoculum Preparation:
-
The test bacterium is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
This standardized bacterial suspension is then further diluted to the desired final concentration for inoculation.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted macrocarpal is inoculated with the standardized bacterial suspension.
-
Control wells, including a positive control (bacteria with no compound) and a negative control (broth only), are also prepared.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the macrocarpal at which there is no visible growth of the microorganism.
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a proposed mechanism of antibacterial action.
References
- 1. This compound | C28H40O6 | CID 91895406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Macrocarpal A | C28H40O6 | CID 454457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Macrocarpal K: A Comparative Guide to its Mechanism
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing quest for novel therapeutic agents, researchers are increasingly turning to natural compounds for their unique chemical structures and biological activities. One such compound, Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive validation of the proposed mechanisms of action of this compound, drawing upon experimental data from its closely related analogs, primarily Macrocarpal C. Through objective comparisons with established therapeutic alternatives, this document serves as a vital resource for researchers, scientists, and drug development professionals.
While direct experimental validation of this compound's mechanism is still emerging, studies on its structural analog, Macrocarpal C, have revealed two distinct and potent biological activities: antifungal action and inhibition of dipeptidyl peptidase 4 (DPP-4). This guide will delve into the experimental evidence supporting these mechanisms and compare them against current therapeutic options. A brief overview of the antibacterial potential, as suggested by studies on Macrocarpals A and B, is also presented.
Dual-Pronged Antifungal Mechanism of Action: A Comparison
Macrocarpal C has demonstrated significant antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes, a common cause of skin infections[1][2][3]. Its mechanism is multifaceted, involving the disruption of the fungal cell membrane, induction of oxidative stress, and initiation of apoptosis through DNA fragmentation[1][3].
Comparative Analysis of Antifungal Activity
The antifungal efficacy of Macrocarpal C has been quantitatively assessed and compared with established antifungal agents, terbinafine (B446) and nystatin.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Primary Mechanism of Action |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL[1][2] | Fungal membrane disruption, ROS production, DNA fragmentation[1][3] |
| Terbinafine | Trichophyton mentagrophytes | 0.625 µg/mL[1][2] | Inhibits squalene (B77637) epoxidase, disrupting ergosterol (B1671047) biosynthesis. |
| Nystatin | Trichophyton mentagrophytes | 1.25 µg/mL[1][2] | Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of cellular contents[4][5][6]. |
dot
Caption: Comparative signaling pathways of Macrocarpal C and alternative antifungal agents.
Inhibition of Dipeptidyl Peptidase 4 (DPP-4): A Novel Target
In addition to its antifungal properties, Macrocarpal C has been identified as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism[7][8]. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.
Comparative Analysis of DPP-4 Inhibition
The DPP-4 inhibitory activity of Macrocarpals A, B, and C is compared with that of established "gliptin" drugs.
| Compound | Target Enzyme | Inhibition Data | Mechanism of Action |
| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | 90% inhibition at 50 µM[7][8] | Inhibition of DPP-4 enzyme activity. |
| Macrocarpal A & B | Dipeptidyl Peptidase 4 (DPP-4) | 30% inhibition at 500 µM[7][8] | Inhibition of DPP-4 enzyme activity. |
| Sitagliptin | Dipeptidyl Peptidase 4 (DPP-4) | IC50: ~19 nM[9] | Competitive, reversible inhibition of DPP-4. |
| Vildagliptin | Dipeptidyl Peptidase 4 (DPP-4) | IC50: ~62 nM[9] | Covalent, reversible inhibition of DPP-4. |
| Saxagliptin | Dipeptidyl Peptidase 4 (DPP-4) | IC50: ~50 nM[9] | Covalent, reversible inhibition of DPP-4. |
dot
Caption: Mechanism of DPP-4 inhibition by this compound analogs and gliptins.
Antibacterial Potential of Macrocarpal Analogs
Preliminary studies on Macrocarpals A and B have indicated antibacterial activity, suggesting a potential broader antimicrobial spectrum for this class of compounds. The proposed mechanism involves the disruption of the bacterial cell membrane and the induction of oxidative stress. Further research is required to fully elucidate the antibacterial potential and specific targets of this compound.
Detailed Experimental Protocols
For the validation of the discussed mechanisms of action, the following experimental protocols are provided as a reference for researchers.
Fungal Membrane Permeability Assay (SYTOX Green)
Objective: To assess the integrity of the fungal cell membrane following treatment with the test compound.
Methodology:
-
Fungal Culture: Trichophyton mentagrophytes is cultured in a suitable broth medium to the mid-logarithmic phase.
-
Inoculum Preparation: The fungal cells are harvested, washed with a phosphate-buffered saline (PBS), and resuspended in PBS to a standardized concentration.
-
Treatment: The fungal suspension is incubated with various concentrations of Macrocarpal C (or other test compounds) and controls (e.g., terbinafine, nystatin, and a no-drug control) for a specified duration.
-
Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to each sample to a final concentration of 1 µM.
-
Incubation: The samples are incubated in the dark for 15-30 minutes.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Analysis: An increase in fluorescence intensity in treated cells compared to the control indicates membrane damage.
dot
Caption: Experimental workflow for the SYTOX Green membrane permeability assay.
Intracellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
Objective: To quantify the generation of intracellular ROS in fungal cells upon treatment.
Methodology:
-
Fungal Culture and Preparation: As described in the membrane permeability assay.
-
Loading with DCFH-DA: The fungal cells are pre-incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The DCFH-loaded cells are then treated with the test compounds and controls.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: The fluorescence is measured over time using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.
DNA Fragmentation Assay (TUNEL)
Objective: To detect apoptosis-associated DNA fragmentation in fungal cells.
Methodology:
-
Fungal Culture and Treatment: Fungal cells are cultured and treated with the test compounds as previously described.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized to allow entry of the labeling reagents.
-
TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit. This involves the enzymatic addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA by terminal deoxynucleotidyl transferase (TdT).
-
Detection: The incorporated labeled nucleotides are detected via fluorescence microscopy or flow cytometry.
-
Analysis: An increase in the number of TUNEL-positive cells in the treated samples compared to the control indicates the induction of DNA fragmentation and apoptosis.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on DPP-4 enzyme activity.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compounds (Macrocarpals and controls like sitagliptin).
-
Assay Setup: In a 96-well plate, the DPP-4 enzyme is pre-incubated with various concentrations of the test compounds or a vehicle control.
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated at 37°C.
-
Measurement: The fluorescence generated from the cleavage of the substrate by DPP-4 is measured kinetically over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value can be calculated from a dose-response curve.
dot
Caption: Experimental workflow for the DPP-4 inhibition assay.
Conclusion
The available evidence strongly suggests that this compound and its analogs, particularly Macrocarpal C, are promising bioactive compounds with multiple potential mechanisms of action. The detailed studies on Macrocarpal C reveal a potent antifungal activity that is comparable to, and in some aspects distinct from, established antifungal drugs. Furthermore, the discovery of its DPP-4 inhibitory activity opens up new avenues for its therapeutic application. While further direct investigation of this compound is warranted, the data presented in this guide provides a solid foundation for future research and development efforts. The detailed experimental protocols and comparative data serve as a valuable resource for scientists working to validate and characterize novel therapeutic agents.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nystatin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrocarpal K and Commercial Antibiotics
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of Macrocarpal K, a member of the phloroglucinol (B13840) derivative family isolated from Eucalyptus species, against established commercial antibiotics. Due to the limited specific data on this compound, this analysis utilizes data from closely related macrocarpal compounds as a proxy, highlighting the potential of this class of natural products in the development of new antimicrobial agents.
Executive Summary
Macrocarpals, including compounds structurally related to this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This guide presents available quantitative data on their efficacy, details the experimental protocols for antimicrobial susceptibility testing, and visualizes the proposed mechanisms of action. The findings suggest that macrocarpals warrant further investigation as potential alternatives or adjuncts to conventional antibiotic therapies, especially in the context of rising antimicrobial resistance.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of macrocarpals and selected commercial antibiotics is presented below in terms of their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Macrocarpals against Gram-Positive Bacteria
| Microorganism | Macrocarpal A | Macrocarpal C | Vancomycin | Linezolid |
| Staphylococcus aureus | < 0.2 | 0.4 | 1-2 | 1-4 |
| Bacillus subtilis | < 0.2 | 0.2 | 0.5-1 | 1-2 |
| Micrococcus luteus | - | 0.2 | - | - |
Note: Data for Macrocarpal A and C are used as representative values for the macrocarpal family due to the absence of specific data for this compound. Commercial antibiotic MIC ranges are typical values and can vary.
Table 2: Activity Spectrum of Macrocarpals and Commercial Antibiotics
| Antibiotic Class | Gram-Positive Activity | Gram-Negative Activity |
| Macrocarpals | Yes | No |
| Vancomycin | Yes | No |
| Linezolid | Yes | Limited |
| Meropenem | Yes | Yes |
| Ceftazidime | Limited | Yes |
Experimental Protocols
The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
- Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.
- 96-Well Microtiter Plate: Sterile, U-bottomed plates are typically used.
- Growth Medium: Sterile MHB.
- McFarland Standard: A 0.5 McFarland turbidity standard to standardize the bacterial inoculum.
2. Inoculum Preparation:
- Several colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A serial two-fold dilution of the antimicrobial agent is prepared in the 96-well plate.
- Typically, 100 µL of sterile MHB is added to wells 2 through 12.
- 200 µL of the antimicrobial stock solution (at twice the highest desired test concentration) is added to well 1.
- 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.
- Well 11 serves as a positive control (no antimicrobial agent) and well 12 as a negative control (no bacteria).
4. Inoculation and Incubation:
- 100 µL of the prepared bacterial inoculum is added to wells 1 through 11.
- The plate is covered and incubated at 37°C for 18-24 hours.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Mandatory Visualizations
Proposed Mechanism of Action of Macrocarpals
The antibacterial action of phloroglucinol derivatives like macrocarpals is believed to involve multiple cellular targets, leading to bacterial cell death. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Conclusion
The available evidence suggests that macrocarpals, as a class of natural compounds, exhibit potent antibacterial activity against Gram-positive bacteria. Their unique proposed mechanism of action, involving membrane disruption and oxidative stress, makes them interesting candidates for further research, especially for combating antibiotic-resistant strains. While more specific data on this compound is needed, the comparative analysis presented in this guide underscores the potential of this and related compounds in the ongoing search for novel antimicrobial therapies. Further in vivo studies and toxicological assessments are essential to determine the clinical viability of macrocarpals.
A Comparative Guide to the Quantification of Macrocarpal K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Macrocarpal K, a phloroglucinol (B13840) derivative found in Eucalyptus species.[1] Given the growing interest in the therapeutic potential of macrocarpals, accurate and precise quantification is crucial for research and drug development. This document outlines the probable mechanism of action of this compound, compares common quantification techniques, and provides detailed experimental protocols.
Unraveling the Mechanism of Action of this compound
While the precise signaling pathways of this compound are still under investigation, its mode of action is believed to be centered on its antimicrobial properties, primarily through the disruption of microbial cell walls.[1] Insights from the closely related compound, Macrocarpal C, suggest a multi-faceted mechanism against fungal pathogens. This analogous mechanism involves an increase in fungal membrane permeability, the induction of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptosis.[2][3]
Proposed mechanism of action for this compound.
Comparative Analysis of Quantification Methods
The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Sensitivity | Moderate | High to Very High |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass fragmentation. |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components. |
| Instrumentation Cost | Lower | Higher |
| Method Development | Relatively straightforward. | More complex, requires optimization of MS parameters. |
| Typical Application | Purity assessment of isolated compounds, quantification in relatively simple matrices (e.g., plant extracts). | Quantification in complex biological matrices (e.g., plasma, urine), pharmacokinetic studies. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods used for the analysis of similar macrocarpals and provides a starting point for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or an optimal wavelength determined by a UV scan of this compound)
3. Sample Preparation:
-
Plant Material: Grind dried plant material to a fine powder. Extract a known weight (e.g., 1 g) with a suitable solvent like methanol (B129727) or 80% acetone (B3395972) via sonication or maceration.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Prepare a calibration curve using a purified standard of this compound. The concentration range should bracket the expected concentration in the samples.
-
Calculate the purity of this compound in a sample by dividing its peak area by the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for complex samples.
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the compound's properties.
-
MS Detection: Multiple Reaction Monitoring (MRM) for specific quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.
3. Sample Preparation (e.g., for Plasma):
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile containing an appropriate internal standard.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection.
4. Method Validation:
-
A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, including assessment of selectivity, linearity, accuracy, precision, recovery, and stability.
General experimental workflow for this compound quantification.
References
- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Macrocarpal K's antifungal activity against known agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Natural products represent a promising reservoir of chemical diversity for such endeavors. Among these, compounds isolated from Eucalyptus species have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antifungal activity of Macrocarpal C, a phloroglucinol (B13840) derivative isolated from Eucalyptus globulus, against established antifungal agents. Due to the limited availability of specific antifungal data for Macrocarpal K, this document utilizes the comprehensive data available for the closely related compound, Macrocarpal C, as a surrogate to benchmark its potential antifungal efficacy. The structural similarities between these macrocarpals suggest they may exhibit comparable biological activities.
Comparative Antifungal Efficacy
The antifungal activity of Macrocarpal C has been quantitatively assessed and compared against common antifungal drugs. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of Macrocarpal C and Standard Antifungal Agents against Trichophyton mentagrophytes
| Compound | Fungal Strain | MIC (µg/mL) | Primary Mechanism of Action |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[1] | Fungal membrane disruption, induction of reactive oxygen species (ROS), and DNA fragmentation.[1] |
| Terbinafine | Trichophyton mentagrophytes | 0.625[1] | Inhibits squalene (B77637) epoxidase, leading to ergosterol (B1671047) biosynthesis disruption and toxic squalene accumulation. |
| Nystatin (B1677061) | Trichophyton mentagrophytes | 1.25[1] | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents. |
| Fluconazole | Candida albicans (Reference) | Varies (Species & Strain Dependent) | Inhibits lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in ergosterol biosynthesis. |
| Amphotericin B | Candida albicans (Reference) | Varies (Species & Strain Dependent) | Binds to ergosterol, forming ion channels that disrupt membrane integrity. |
Note: Data for Fluconazole and Amphotericin B against Trichophyton mentagrophytes from the primary source on Macrocarpal C is not available; representative mechanisms are provided.
Mechanism of Action: A Multi-Targeted Approach
Research into the antifungal mode of action of Macrocarpal C reveals a multi-pronged attack on fungal cells, a desirable trait that can potentially circumvent the development of resistance.[1]
-
Membrane Permeabilization: Macrocarpal C treatment leads to a significant increase in fungal cell membrane permeability.[1] This disruption of the primary protective barrier of the fungal cell is a critical step in its antifungal effect.
-
Induction of Oxidative Stress: The compound triggers the production of intracellular Reactive Oxygen Species (ROS).[1] Elevated ROS levels cause damage to vital cellular components, including proteins, lipids, and nucleic acids, ultimately leading to cell death.
-
DNA Fragmentation: Treatment with Macrocarpal C has been shown to induce DNA fragmentation in fungal cells, indicating an apoptotic-like cell death pathway.[1]
This multifaceted mechanism distinguishes Macrocarpal C from many single-target antifungal agents and highlights its potential as a robust antifungal candidate.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study of Macrocarpal C's antifungal activity.[1]
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility of Trichophyton mentagrophytes to Macrocarpal C and standard antifungal agents was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1]
-
Preparation of Antifungal Agents: Stock solutions of Macrocarpal C, terbinafine, and nystatin were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in RPMI-1640 medium.
-
Inoculum Preparation: A suspension of fungal spores was prepared from a fresh culture and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution was mixed with 100 µL of the fungal inoculum.
-
Incubation: The plates were incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus was observed.
Fungal Membrane Permeability Assay
The effect of Macrocarpal C on fungal membrane integrity was assessed using the fluorescent dye SYTOX Green.[1]
-
Fungal Cell Preparation: Trichophyton mentagrophytes cells were cultured and harvested.
-
Treatment: The fungal cells were treated with varying concentrations of Macrocarpal C (e.g., 0.25 x MIC, 0.5 x MIC, and 1 x MIC) for a specified duration.
-
Staining: SYTOX Green, a dye that only enters cells with compromised membranes, was added to the cell suspension.
-
Analysis: The uptake of SYTOX Green was quantified by measuring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates a loss of membrane integrity.
Reactive Oxygen Species (ROS) Production Assay
The intracellular accumulation of ROS was measured using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[1]
-
Fungal Cell Preparation and Treatment: Similar to the membrane permeability assay, fungal cells were treated with Macrocarpal C.
-
Staining: The treated cells were incubated with DCFH-DA, which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity of DCF was measured using a fluorometer, with higher fluorescence indicating increased ROS production.
Visualizing the Pathways and Processes
To further elucidate the relationships and experimental flows, the following diagrams are provided.
Caption: Proposed antifungal mechanism of Macrocarpal C.
Caption: Experimental workflow for MIC determination.
Conclusion
The available evidence for Macrocarpal C suggests a potent antifungal agent with a novel, multi-target mechanism of action. Its ability to disrupt the fungal membrane, induce oxidative stress, and promote DNA fragmentation makes it a compelling candidate for further investigation in the development of new antifungal therapies. While direct comparative data for this compound is currently lacking, the promising profile of its close structural analog, Macrocarpal C, warrants dedicated research to elucidate its specific antifungal spectrum and efficacy. Future studies should focus on generating robust, comparative in vitro and in vivo data for this compound against a broad range of clinically relevant fungal pathogens.
References
A Comparative Guide to Macrocarpal K Extraction Protocols: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of extraction protocols applicable to Macrocarpal K and related compounds from Eucalyptus species. While specific quantitative data on the reproducibility of this compound extraction is limited in publicly available literature, this document outlines established methods for analogous macrocarpals, offering a framework for developing and validating a reproducible protocol for this compound. The focus is on providing detailed methodologies and comparative data to aid in the selection of an optimal extraction strategy.
Comparison of Macrocarpal Extraction Protocol Performance
The reproducibility of an extraction protocol is influenced by the precision and control of each step. Based on available literature for similar macrocarpals, a multi-step, controlled process is likely to yield more reproducible results than simpler, less defined methods. Below is a summary of quantitative data from different extraction protocols for related macrocarpals, which can serve as a benchmark for optimizing this compound extraction.
| Protocol Type | Starting Material | Key Steps | Target Macrocarpals | Reported Yield | Purity | Reference |
| High-Yield Two-Step Extraction | Dried, powdered Eucalyptus leaves | 1. Pre-treatment with n-hexane to remove essential oils. 2. First extraction with 30% (w/w) ethanol (B145695). 3. Second extraction of residue with 80% (w/w) ethanol. | Macrocarpals A, B, C | Higher content than conventional single-step extraction.[1][2] | High | [1][2] |
| Lab-Scale Methanol (B129727) Extraction | 20g dried, powdered Eucalyptus globulus leaves | 1. Methanol extraction. 2. Liquid-liquid partitioning with chloroform/methanol/water (4:1:5 v/v). | Macrocarpals A, B, C | 2.85g of partitioned extract from 20g of leaves.[3] | Not specified | [3] |
| Reflux Extraction with Ethanol | Fresh Eucalyptus globulus leaves | 1. Reflux with 95% ethanol. 2. Partitioning with n-hexane. 3. Chromatographic purification. | Macrocarpal C | Not specified | >95% (as determined by HPLC)[4] | [4] |
| Acetone Extraction and Fractionation | 2880g leaves of Eucalyptus macrocarpa | 1. Extraction with 80% acetone. 2. Fractionation with ethyl acetate. 3. Washing with hexane. 4. Silica (B1680970) gel and Sephadex LH-20 column chromatography. 5. Reversed-phase HPLC. | Macrocarpals A-G | A: 252.5mg, B: 51.9mg, C: 20.0mg, D: 56.8mg, E: 14.6mg, F: 11.4mg, G: 47.3mg[5] | Not specified | [5] |
Experimental Protocols
Reproducibility is contingent on meticulous adherence to detailed experimental procedures. Below are methodologies for the key extraction and analytical techniques discussed.
Protocol 1: High-Yield Two-Step Extraction (Patented Method)
This method is designed for a high yield of Macrocarpals A, B, and C and is likely to be more reproducible due to its defined, sequential steps.[1][2]
-
Plant Material Preparation: Air-dry fresh Eucalyptus leaves and grind them into a coarse powder.
-
Pre-treatment (Removal of Essential Oils):
-
Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours.
-
Filter the mixture and discard the n-hexane fraction.
-
Air-dry the plant residue to remove any remaining n-hexane.
-
-
First Extraction:
-
Submerge the residue in a 30% (w/w) ethanol in water solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter and collect the aqueous extract. Retain the plant residue.
-
-
Second Extraction:
-
Submerge the residue from the first extraction in an 80% (w/w) ethanol in water solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter and collect the ethanolic extract.
-
-
Combining and Concentrating:
-
Combine the aqueous and ethanolic extracts.
-
Concentrate the combined extract under reduced pressure to obtain a crude macrocarpal-rich extract.
-
-
Purification:
-
The crude extract is then subjected to chromatographic techniques such as silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) for the isolation of individual macrocarpals.[6]
-
Protocol 2: Lab-Scale Methanol Extraction
A simpler method suitable for smaller scale laboratory isolations.[3]
-
Initial Extraction:
-
Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol.
-
Concentrate the methanol extract to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v).
-
Separate the layers to partition the compounds based on polarity. The macrocarpals will be concentrated in one of the layers, which can then be collected and further purified.
-
-
Purification:
-
The partitioned extract is further purified using chromatographic methods like silica gel column chromatography and HPLC.
-
Visualizing Biological Activity and Experimental Workflow
To understand the context of this compound extraction, it is useful to visualize both the potential biological activities of these compounds and the experimental workflows for their isolation.
Antifungal Signaling Pathway of Macrocarpal C
While the specific signaling pathway for this compound is not yet fully elucidated, the antifungal mechanism of the closely related Macrocarpal C provides a valuable model. Macrocarpal C has been shown to induce fungal cell death through a multi-pronged attack on the cell membrane, induction of oxidative stress, and DNA damage.[7][8]
Caption: Antifungal mechanism of Macrocarpal C leading to fungal cell apoptosis.
General Experimental Workflow for Macrocarpal Isolation
The following diagram illustrates a general workflow for the extraction and purification of macrocarpals from Eucalyptus leaves. The reproducibility of this workflow is dependent on the standardization of each step.
Caption: A general workflow for the isolation of this compound from Eucalyptus leaves.
References
- 1. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 2. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different Eucalyptus species for Macrocarpal K content
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Macrocarpal Distribution and Quantification in Key Eucalyptus Species.
Macrocarpals, a class of phloroglucinol-terpenoid conjugates, are secondary metabolites found in Eucalyptus species that have garnered significant interest for their diverse bioactive properties, including antimicrobial and enzyme-inhibitory activities. This guide provides a comparative overview of the Macrocarpal content in different Eucalyptus species, with a specific focus on Macrocarpal K, alongside detailed experimental protocols for their extraction and analysis.
Distribution of Macrocarpals in Eucalyptus Species
While a comprehensive quantitative analysis of this compound across a wide range of Eucalyptus species is not yet available in published literature, its presence has been confirmed in Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] Research has more extensively documented the distribution of other related macrocarpals, such as A, B, and C, in these species. The following table summarizes the known distribution of various macrocarpals.
| Macrocarpal | Eucalyptus Species | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | [3] |
| Macrocarpal B | E. macrocarpa, E. globulus | [3] |
| Macrocarpal C | E. globulus | [3] |
| Macrocarpals D-G | E. macrocarpa | [3] |
| Macrocarpals H-J | E. globulus | [3] |
| This compound | E. macrocarpa, E. globulus | [1][2] |
Quantitative Comparison of Macrocarpal Content
Direct head-to-head quantitative data for this compound is limited. However, studies on the yields of other macrocarpals from Eucalyptus macrocarpa provide valuable comparative insights. The following table presents the yields of Macrocarpals A-G from the leaves of E. macrocarpa as reported in one study.
| Macrocarpal | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Data sourced from a study on the isolation of antibacterial compounds from Eucalyptus macrocarpa.[4]
Experimental Protocols
A generalized methodology for the extraction and quantification of macrocarpals from Eucalyptus leaves is detailed below. This protocol can be adapted for the specific analysis of this compound.
Plant Material Preparation
-
Fresh or dried leaves of the selected Eucalyptus species are collected.
-
The leaves are ground into a fine powder to increase the surface area for extraction.
Extraction
-
Removal of Essential Oils: The powdered leaf material is first subjected to a process to remove essential oils, which can interfere with subsequent analyses. Steam distillation is a common method.
-
Initial Solvent Extraction: The remaining plant residue is then extracted with a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water). The mixture is agitated for a set period and then filtered.[3]
-
Secondary Solvent Extraction: The solid residue from the previous step is further extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol) to isolate the macrocarpals with greater purity.[3]
Purification
-
The crude extract from the secondary extraction is concentrated under reduced pressure.
-
The concentrated extract is then subjected to a series of chromatographic techniques for purification:
-
Column Chromatography: Silica gel is often used as the stationary phase with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase (e.g., C18) or normal-phase HPLC columns with specific solvent systems.[3]
-
Quantification and Structure Elucidation
-
High-Performance Liquid Chromatography (HPLC): Quantitative analysis of individual macrocarpals is typically performed using HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): The precise structure of the purified macrocarpals is confirmed using spectroscopic methods such as 1H and 13C NMR and high-resolution mass spectrometry.
Caption: Experimental workflow for the isolation and quantification of macrocarpals.
Signaling Pathways and Mode of Action
Macrocarpals have been shown to exert their biological effects through various mechanisms. This compound, for instance, is known to disrupt microbial cell walls, which contributes to its antimicrobial properties.[1] Other macrocarpals, such as Macrocarpal C, have been studied for their antifungal activity, which involves increasing fungal membrane permeability, generating reactive oxygen species (ROS), and inducing DNA fragmentation, ultimately leading to apoptosis.[5] Furthermore, some macrocarpals have been identified as inhibitors of the dipeptidyl peptidase 4 (DPP-4) enzyme, a target for type 2 diabetes treatment.[3]
Caption: Antifungal signaling pathway of Macrocarpal C.
References
- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 2. This compound | C28H40O6 | CID 91895406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrocarpal Bioactivity: A Guide for Researchers
A detailed examination of the bioactive properties of Macrocarpal K and its analogues, providing a comparative overview of their anti-inflammatory, antioxidant, and anticancer potential. This guide is intended for researchers, scientists, and drug development professionals.
Due to a scarcity of publicly available data on the specific bioactivities of this compound, this guide presents a comparative analysis based on available data for its close structural analogues: Macrocarpal A, Macrocarpal C, and Macrocarpal I. These compounds, all belonging to the phloroglucinol-diterpenoid class of natural products found in Eucalyptus species, offer valuable insights into the potential therapeutic applications of this chemical family.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of Macrocarpal A, C, and I. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| Macrocarpal A | Anticancer (Cytotoxicity) | A549 (Human lung carcinoma) | < 10 µM | [1] |
| Anticancer (Cytotoxicity) | HL-60 (Human promyelocytic leukemia) | < 10 µM | [1] | |
| Macrocarpal C | Anticancer (Cytotoxicity) | A549 (Human lung carcinoma) | < 10 µM | [1] |
| Anticancer (Cytotoxicity) | HL-60 (Human promyelocytic leukemia) | < 10 µM | [1] | |
| Macrocarpal I | Antifungal | Candida glabrata | 0.75 µg/mL | [2] |
No specific IC50 values for the anti-inflammatory or antioxidant activities of purified Macrocarpal A, C, or I were identified in the reviewed literature. The available data primarily pertains to crude extracts.
| Extract Source | Assay | IC50 Value (µg/mL) | Reference |
| Phaleria macrocarpa ethanolic extract | DPPH Radical Scavenging | 46.113 ± 1.535 | [3] |
| Phaleria macrocarpa water extract | DPPH Radical Scavenging | 59.406 ± 2.089 | [3] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Macrocarpal) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation, commonly used to determine the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The bioactive effects of macrocarpals and related compounds are believed to be mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of many natural compounds are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The inhibition of iNOS expression is a key mechanism for reducing NO production.[5]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that transduce extracellular signals to cellular responses. The p38 MAPK and JNK pathways, in particular, are often involved in the regulation of inflammatory gene expression.
Caption: Simplified overview of NF-κB and MAPK inflammatory signaling pathways.
Experimental Workflow for Bioactivity Screening
The general workflow for screening natural products like this compound for their bioactivity involves a series of in vitro assays to determine their efficacy and preliminary safety.
Caption: General experimental workflow for bioactivity screening of this compound.
References
Safety Operating Guide
Prudent Disposal of Macrocarpal K: A Guide for Laboratory Professionals
Macrocarpal K is a naturally occurring phloroglucinol (B13840) compound derived from Eucalyptus species.[1] Compounds within this family, such as Macrocarpal B, have been identified as potentially harmful if swallowed and highly toxic to aquatic life.[2] Therefore, in the absence of specific data to the contrary, this compound should be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling
Before any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide researchers, scientists, and drug development professionals in the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid forms of this compound, including unused product and contaminated items (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a chemically resistant material.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be labeled "Hazardous Waste: this compound" and include the date of accumulation.
2. Storage of Waste:
-
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep waste containers away from sources of ignition and direct sunlight.
-
Ensure the storage area is inaccessible to unauthorized personnel.
3. Final Disposal:
-
All this compound waste must be disposed of through a certified hazardous waste disposal service.
-
Do not dispose of this compound, in any form, down the drain or in regular trash.
-
Provide the waste disposal company with all available information on the compound.
Quantitative Data Summary
| Identifier | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 218290-59-6 | [1][3] |
| Molecular Formula | C₂₈H₄₀O₆ | [1][3] |
| Molecular Weight | 472.6 g/mol | [1][3] |
Experimental Protocol: Spill Neutralization and Cleanup
This protocol details the methodology for managing a small-scale spill of a this compound solution.
Objective: To safely neutralize and collect spilled this compound solution for proper disposal.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol).
-
Sealable hazardous waste bags or containers.
-
Spill cleanup kit.
Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: Wearing appropriate PPE, contain the spill by creating a border with an inert absorbent material.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a 10% bleach solution, allowing for a contact time of at least 10 minutes.
-
Follow with a wipe-down using 70% ethanol (B145695) to remove bleach residue.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.
-
-
Final Disposal: The sealed container with the absorbed spill material should be stored and disposed of according to the hazardous waste protocol outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical flow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Macrocarpal K
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Macrocarpal K, a natural compound derived from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa.[1] As a phloroglucinol, a type of polyphenolic compound, its handling requires adherence to specific safety protocols to ensure personnel safety and prevent environmental contamination.[1] This document outlines the necessary personal protective equipment (PPE), disposal procedures, and emergency protocols.
I. Personal Protective Equipment (PPE)
Summary of Required PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves is recommended.[3][5] | Provides robust protection against accidental splashes. Nitrile offers good resistance to common laboratory solvents used for dissolving compounds like this compound.[3] |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.[2][3] | Protects eyes from splashes of solutions containing this compound.[3] A face shield offers additional protection for the entire face.[6] |
| Body Protection | A fully buttoned laboratory coat, preferably an impervious or chemical-resistant one.[2][3] | Prevents contamination of personal clothing and skin. For handling higher concentrations, an apron made of chemical-resistant fabric worn over the lab coat is recommended.[7] |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood.[3] If weighing or handling outside of a ventilated enclosure, a suitable respirator should be used.[2][3] | Minimizes the risk of inhaling dust or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[8] Neoprene or nitrile rubber boots are recommended when handling large quantities or in case of spills.[5] | Protects feet from spills. Impermeable boots prevent liquids from seeping in.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
This workflow ensures a safe process for handling this compound from receipt to disposal.
III. Disposal Plan
Due to the potential for aquatic toxicity, as seen with similar compounds like Macrocarpal B, all waste containing this compound must be treated as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of down the drain.[3]
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste.[3] |
| Contaminated Solutions | Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.[9] |
| Contaminated Labware | Place all solid waste that has come into contact with this compound (e.g., gloves, pipette tips, weighing papers) into a designated hazardous waste bag or container.[3][9] |
| Empty Stock Vials | Triple rinse the vial with a suitable solvent (e.g., ethanol).[3] Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][9]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Spill Management:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure proper ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to your institution's EHS office.
References
- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Correct personal protective equipment for agriculture - DuPont News [us.vocuspr.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
